1,1-Dichlorohexane
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H12Cl2 |
|---|---|
Molecular Weight |
155.06 g/mol |
IUPAC Name |
1,1-dichlorohexane |
InChI |
InChI=1S/C6H12Cl2/c1-2-3-4-5-6(7)8/h6H,2-5H2,1H3 |
InChI Key |
RQXXCWHCUOJQGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
1,1-dichlorohexane chemical properties and reactivity
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,1-Dichlorohexane
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound (C₆H₁₂Cl₂). The document details its physical and chemical characteristics, summarizing quantitative data in a structured format. Key aspects of its reactivity, including nucleophilic substitution, hydrolysis to form hexanal (B45976), and elimination reactions, are discussed. Furthermore, this guide furnishes detailed experimental protocols for a plausible laboratory synthesis of this compound from hexanal and its subsequent analysis using Gas Chromatography-Mass Spectrometry (GC-MS). Visual diagrams generated using the DOT language are provided to illustrate core reactivity pathways and analytical workflows. Safety and handling information based on related halogenated hydrocarbons is also included to ensure safe laboratory practices.
Chemical and Physical Properties
This compound is a geminal dihalide, a class of organochlorine compounds where two chlorine atoms are attached to the same carbon atom. Its physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂Cl₂ | [1] |
| Molecular Weight | 155.07 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 62017-16-7 | [3] |
| Density | 1.024 g/cm³ (estimate) | [4] |
| Boiling Point | 175.06 °C (estimate) | [4] |
| Melting Point | -48.02 °C (estimate) | [4] |
| Solubility | Sparingly soluble in water; soluble in alcohol, ether, and benzene. | [5][6] |
| Appearance | Colorless liquid (expected). | [6] |
| Kovats Retention Index | 976-989 (Standard non-polar); 1240 (Standard polar). | [1][7] |
Reactivity and Hazardous Reactions
As a halogenated aliphatic compound, this compound is a reactive molecule capable of undergoing several key chemical transformations. Its reactivity is primarily centered around the two chlorine atoms on the terminal carbon.
General Reactivity: Halogenated hydrocarbons are generally incompatible with strong oxidizing and reducing agents.[6] They may also react with amines, alkali metals, and epoxides.
Nucleophilic Substitution & Hydrolysis: Geminal dihalides undergo nucleophilic substitution reactions.[8] A significant reaction is alkaline hydrolysis, where the two chlorine atoms are replaced by hydroxyl groups. This initially forms an unstable geminal-diol, which rapidly loses a water molecule to form a stable carbonyl compound. Because the dichlorinated carbon in this compound is primary, hydrolysis results in the formation of an aldehyde, specifically hexanal .[9][10]
Elimination (Dehydrohalogenation): When treated with a strong, non-nucleophilic base, this compound can undergo an elimination reaction (E2 mechanism).[11] This involves the removal of a hydrogen atom from the adjacent carbon (C2) and a chlorine atom from C1, resulting in the formation of a carbon-carbon double bond. The primary product of this reaction is 1-chlorohex-1-ene .[12][13]
Experimental Protocols
Protocol 1: Synthesis of this compound from Hexanal
This protocol describes a plausible method for synthesizing this compound via the deoxygenative halogenation of its corresponding aldehyde, hexanal. This reaction is analogous to the Appel reaction.[14]
Principle: The carbonyl oxygen of hexanal is converted into a geminal dichloride using triphenylphosphine (B44618) and a chlorine source like carbon tetrachloride.
Materials:
-
Hexanal (1.0 eq)
-
Triphenylphosphine (Ph₃P) (1.5 eq)
-
Carbon tetrachloride (CCl₄) (1.5 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, ice bath.
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add triphenylphosphine and anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Slowly add carbon tetrachloride to the stirred solution.
-
Add a solution of hexanal in DCM dropwise to the reaction mixture via an addition funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation to yield pure this compound. The triphenylphosphine oxide byproduct is often a solid that can be partially removed by filtration after precipitation with a nonpolar solvent like hexane (B92381).
Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard method for the qualitative and quantitative analysis of this compound.
Principle: Gas chromatography separates the components of a mixture based on their volatility and interaction with a stationary phase. The mass spectrometer then fragments the eluted components and detects them based on their mass-to-charge ratio, allowing for definitive identification.
Instrumentation and Materials:
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column (e.g., a non-polar DB-5ms or equivalent, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Helium (carrier gas).
-
Sample of this compound.
-
Volatile solvent (e.g., hexane or ethyl acetate) for dilution.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in hexane.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless mode as appropriate).
-
Carrier Gas Flow: Helium at a constant flow of ~1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-300 m/z.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm identity by analyzing the mass spectrum. Look for the molecular ion peak (M⁺) and the characteristic isotopic pattern for a molecule containing two chlorine atoms (M⁺, M⁺+2, and M⁺+4 peaks in an approximate 9:6:1 ratio).
-
Compare the obtained spectrum with a reference library (e.g., NIST) for final confirmation.[7][15]
-
Visualizations
References
- 1. This compound | C6H12Cl2 | CID 523770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,6-二氯己烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound [webbook.nist.gov]
- 4. echemi.com [echemi.com]
- 5. chembk.com [chembk.com]
- 6. guidechem.com [guidechem.com]
- 7. This compound [webbook.nist.gov]
- 8. gacariyalur.ac.in [gacariyalur.ac.in]
- 9. sarthaks.com [sarthaks.com]
- 10. allen.in [allen.in]
- 11. 11.7 Elimination Reactions: Zaitsevâs Rule - Organic Chemistry | OpenStax [openstax.org]
- 12. Solved Reaction of 1,1-dichlorocyclohexane and | Chegg.com [chegg.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 1,1-Dichlorooalkane synthesis by chlorination or substitution [organic-chemistry.org]
- 15. This compound [webbook.nist.gov]
Spectroscopic Analysis of 1,1-Dichlorohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of 1,1-dichlorohexane. Due to the limited availability of public experimental spectra, this document presents predicted spectroscopic data obtained through computational methods. These predictions offer valuable insights into the structural characterization of this compound and serve as a reference for analytical studies. This guide also outlines the fundamental experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Predicted Spectroscopic Data of this compound
The following tables summarize the predicted spectroscopic data for this compound (CAS No: 62017-16-7).[1] This data has been generated using computational chemistry software and is intended to provide a close approximation of experimental values.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.85 | Triplet (t) | 1H | H-1 |
| 2.10 | Quintet | 2H | H-2 |
| 1.45 | Multiplet | 2H | H-3 |
| 1.35 | Multiplet | 2H | H-4 |
| 1.30 | Multiplet | 2H | H-5 |
| 0.90 | Triplet (t) | 3H | H-6 |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Atom |
| 85.5 | C-1 |
| 40.0 | C-2 |
| 31.0 | C-5 |
| 26.0 | C-3 |
| 22.5 | C-4 |
| 14.0 | C-6 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2955-2860 | Strong | C-H (alkane) stretching |
| 1465 | Medium | C-H bending |
| 725 | Strong | C-Cl stretching |
Table 4: Predicted Mass Spectrometry (MS) Data - Major Fragments
| m/z | Relative Intensity (%) | Possible Fragment |
| 119 | 30 | [M - Cl]⁺ |
| 83 | 100 | [M - Cl - HCl]⁺ |
| 71 | 40 | [C₅H₁₁]⁺ |
| 55 | 60 | [C₄H₇]⁺ |
| 43 | 80 | [C₃H₇]⁺ |
Experimental Protocols
The following sections detail generalized protocols for obtaining spectroscopic data for a liquid sample such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-20 mg of the liquid this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. The deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The final liquid height in the tube should be approximately 4-5 cm.
-
Cap the NMR tube securely to prevent solvent evaporation.
-
-
Data Acquisition:
-
Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer's autosampler or manually lower it into the magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. This step ensures the stability of the magnetic field during the experiment.
-
Shim the magnetic field to optimize its homogeneity across the sample, which maximizes spectral resolution. This can be an automated or manual process.
-
Tune and match the NMR probe to the specific nucleus being observed (e.g., ¹H or ¹³C) to ensure optimal signal detection.
-
Set up the desired NMR experiment (e.g., a standard ¹H or ¹³C experiment) by defining parameters such as the number of scans, pulse sequence, and acquisition time.
-
Initiate the data acquisition.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR) or an internal standard like tetramethylsilane (B1202638) (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons in different chemical environments.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a single drop of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, creating a thin liquid film of the sample between the plates.
-
Ensure there are no air bubbles trapped between the plates.
-
-
Data Acquisition:
-
Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty spectrometer to account for atmospheric and instrumental contributions.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate the wavenumbers of these bands to specific functional groups and bond vibrations within the this compound molecule.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For a volatile liquid like this compound, direct infusion via a syringe pump or introduction through a gas chromatography (GC) system are common methods.
-
If using GC-MS, a small volume of a dilute solution of the sample in a volatile solvent is injected into the GC. The GC separates the components of the mixture before they enter the mass spectrometer.
-
-
Ionization:
-
Electron Ionization (EI) is a common technique for this type of molecule. The sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
-
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Spectrum Generation:
-
A detector records the abundance of ions at each m/z value.
-
The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
The molecular ion peak (if present) corresponds to the molecular weight of the compound. Other peaks represent the masses of various fragments, providing a "fingerprint" of the molecule's structure.
-
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a liquid organic compound.
References
Technical Guide: Physicochemical Properties of 1,1-Dichlorohexane (CAS 62017-16-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,1-dichlorohexane (CAS 62017-16-7). The information is compiled from various chemical databases and literature sources, aiming to support research and development activities.
Chemical Identity
This compound is a halogenated alkane with the chemical formula C₆H₁₂Cl₂.[1] It is structurally characterized by a six-carbon chain with two chlorine atoms attached to the first carbon atom.
| Identifier | Value |
| CAS Number | 62017-16-7[1] |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₆H₁₂Cl₂[1] |
| Molecular Weight | 155.06 g/mol [1] |
| Canonical SMILES | CCCCCC(Cl)Cl |
| InChI Key | RQXXCWHCUOJQGR-UHFFFAOYSA-N |
Physical Properties
The following table summarizes the available experimental and computed physical properties of this compound. It is important to note that some of these values are estimated from computational models and should be confirmed by experimental data.
| Property | Value | Unit | Source |
| Boiling Point | 159.2 | °C | Calculated |
| Density | 1.028 | g/cm³ | Calculated |
| Refractive Index | 1.446 | - | Calculated |
| Enthalpy of Vaporization | 39.14 | kJ/mol | Calculated |
Chemical and Spectroscopic Properties
This section details the chemical characteristics and spectroscopic data for this compound.
| Property | Value | Source |
| Kovats Retention Index (Standard Non-Polar) | 976, 989[1] | NIST Mass Spectrometry Data Center[1] |
| Kovats Retention Index (Standard Polar) | 1240[1] | NIST Mass Spectrometry Data Center[1] |
| Computed XLogP3 | 3.9 | PubChem |
Experimental Protocols
Synthesis of this compound
A general method for the preparation of dichloroalkanes involves the reaction of the corresponding diol with a chlorinating agent. For this compound, a potential synthetic route could involve the reaction of hexanal (B45976) with a chlorinating agent like phosphorus pentachloride (PCl₅).
General Protocol:
-
In a fume hood, a reaction flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with hexanal.
-
The flask is cooled in an ice bath.
-
Phosphorus pentachloride is added portion-wise to the stirred solution of hexanal.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period to ensure complete reaction.
-
The reaction mixture is cooled, and the product is isolated by pouring it onto crushed ice, followed by extraction with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield pure this compound.
Determination of Boiling Point
The boiling point can be determined using a standard distillation apparatus or a micro-boiling point apparatus.
General Protocol (Distillation):
-
The purified this compound is placed in a round-bottom flask.
-
A distillation apparatus is assembled with a thermometer placed at the vapor outlet to the condenser.
-
The flask is heated gently.
-
The temperature at which the liquid and vapor phases are in equilibrium, and a steady stream of distillate is collected, is recorded as the boiling point. The atmospheric pressure should also be recorded.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and purity assessment of volatile compounds like this compound. The Kovats retention indices are determined using this method.
General Protocol:
-
A gas chromatograph equipped with a mass spectrometer detector is used.
-
A capillary column with a suitable stationary phase (e.g., non-polar like DB-5 or polar like Carbowax) is installed.
-
A sample of this compound, dissolved in a volatile solvent, is injected into the GC.
-
The oven temperature is programmed to ramp up to ensure separation of the compound from any impurities.
-
The mass spectrometer is set to scan a specific mass range to detect the molecular ion and fragmentation pattern of this compound.
-
The retention time of the compound is recorded and can be used to calculate the Kovats retention index by running a series of n-alkane standards under the same conditions.
Biological Activity
There is currently no publicly available information on the biological activity, mechanism of action, or potential signaling pathway interactions of this compound. Halogenated alkanes as a class can exhibit toxicity, and their metabolic activation can sometimes lead to reactive intermediates. However, specific studies on this compound are lacking. Therefore, a signaling pathway diagram cannot be provided.
Experimental Workflow Visualization
As there is no information on the biological signaling pathways of this compound, the following diagram illustrates a general experimental workflow for the synthesis and characterization of this chemical compound.
Caption: General workflow for the synthesis and characterization of this compound.
References
Solubility of 1,1-Dichlorohexane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the solubility of 1,1-dichlorohexane in common organic solvents. Due to a notable scarcity of specific quantitative solubility data in publicly available literature, this document emphasizes the theoretical principles governing solubility, qualitative assessments, and detailed experimental protocols for determining solubility. This guide is intended to provide researchers, scientists, and professionals in drug development with the foundational knowledge to effectively utilize this compound in various applications.
Introduction to this compound and its Solubility
This compound is a halogenated alkane with the chemical formula C₆H₁₂Cl₂. Its molecular structure, featuring a six-carbon chain with two chlorine atoms attached to the first carbon atom, dictates its physicochemical properties, including its solubility. Understanding the solubility of this compound is crucial for its use as a solvent, a reaction medium, or an intermediate in chemical synthesis.
The solubility of a substance is fundamentally governed by the principle of "like dissolves like."[1][2] This principle states that substances with similar intermolecular forces and polarity tend to be miscible or soluble in one another.[1][2] Haloalkanes, such as this compound, exhibit a dual nature in their intermolecular interactions. The alkyl chain is nonpolar and interacts primarily through London dispersion forces, while the carbon-halogen bonds are polar, leading to dipole-dipole interactions.[1]
Factors Influencing the Solubility of this compound
The dissolution of this compound in an organic solvent is a result of the interplay between various intermolecular forces. The key to its solubility is the favorable interaction between its molecules and the solvent molecules, which must be strong enough to overcome the cohesive forces within both the solute and the solvent.[3][4]
The primary intermolecular forces at play are:
-
London Dispersion Forces: These are weak, temporary attractive forces that arise from the random movement of electrons in molecules. The long alkyl chain of this compound contributes significantly to these forces, making it more soluble in nonpolar solvents where dispersion forces are the dominant form of interaction.[1]
-
Dipole-Dipole Interactions: The electronegativity difference between carbon and chlorine atoms creates a permanent dipole in the this compound molecule. These polar regions can interact with other polar molecules, contributing to its solubility in moderately polar organic solvents.[1]
Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Inferred Solubility | Rationale |
| Nonpolar Aliphatic | Hexane (B92381), Heptane | Miscible | The nonpolar hexane chain of this compound has strong van der Waals interactions with aliphatic solvents. |
| Nonpolar Aromatic | Toluene, Benzene | Miscible | Favorable dispersion forces exist between the nonpolar components of both this compound and aromatic solvents. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble to Miscible | Ethers have a slight polarity that is compatible with the polar nature of the C-Cl bonds in this compound. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble | The moderate polarity of ketones allows for favorable dipole-dipole interactions with this compound. |
| Alcohols | Methanol, Ethanol | Soluble | While alcohols are polar and capable of hydrogen bonding, the nonpolar alkyl chain of this compound allows for some solubility. However, miscibility may be limited, especially with lower-chain alcohols. |
| Halogenated Solvents | Dichloromethane, Chloroform | Miscible | The similar chemical nature and intermolecular forces between this compound and other halogenated solvents lead to high solubility. |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, direct experimental determination is necessary. The following are generalized methodologies that can be adapted for determining the solubility of this compound in organic solvents.
Protocol 1: Qualitative Visual Miscibility Test
This is a rapid and straightforward method to determine if a liquid solute is miscible, partially soluble, or immiscible in a liquid solvent.
Materials:
-
This compound
-
Solvent of interest
-
Test tubes with stoppers
-
Pipettes or graduated cylinders
Procedure:
-
Add a known volume (e.g., 1 mL) of the organic solvent to a clean, dry test tube.
-
Incrementally add known volumes of this compound to the solvent, stoppering and shaking the test tube vigorously after each addition.
-
Observe the mixture after each addition for the formation of a single phase (miscible), two distinct layers (immiscible), or a cloudy solution (partially soluble).
-
Record the approximate volume of this compound that dissolves in the solvent.
Protocol 2: Quantitative Determination by Gas Chromatography (GC)
This method is suitable for obtaining precise quantitative solubility data. It involves preparing a saturated solution and then determining the concentration of the solute using gas chromatography.
Materials:
-
This compound
-
Solvent of interest
-
Vials with airtight seals
-
Shaker or magnetic stirrer
-
Thermostatically controlled water bath or incubator
-
Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID)
-
Syringes for sample injection
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial.
-
Place the vial in a thermostatically controlled environment (e.g., water bath) at the desired temperature.
-
Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the mixture to stand undisturbed at the same temperature until the undissolved this compound has settled, leaving a clear supernatant.
-
-
Calibration Curve Preparation:
-
Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.
-
Inject a known volume of each standard solution into the GC and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) from the vial.
-
Dilute the sample with the solvent if necessary to bring the concentration within the range of the calibration curve.
-
Inject a known volume of the (diluted) sample into the GC and record the peak area.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of this compound in the analyzed sample.
-
Account for any dilution to calculate the solubility of this compound in the organic solvent at the specified temperature. The solubility can be expressed in various units, such as g/100 mL, mol/L, or mole fraction.
-
Visualizing Solubility Principles and Workflows
The following diagrams illustrate the key concepts and processes related to the solubility of this compound.
Caption: Factors influencing this compound solubility.
Caption: Workflow for quantitative solubility determination by GC.
Conclusion
While specific quantitative solubility data for this compound in various organic solvents is not extensively documented, a strong understanding of its chemical structure and the principles of intermolecular forces allows for reliable qualitative predictions. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. This technical guide serves as a valuable resource for scientists and researchers, enabling informed decisions regarding the use of this compound in their work.
References
An In-depth Technical Guide to the Molecular Geometry and Bond Angles of 1,1-Dichlorohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular geometry and bond angles of 1,1-dichlorohexane. The content is based on established chemical principles, including Valence Shell Electron Pair Repulsion (VSEPR) theory, and addresses the nuances of its three-dimensional structure.
Core Concepts: Predicting the Molecular Structure
The molecular geometry of this compound is fundamentally determined by the arrangement of electron pairs around the central carbon atom of the dichloromethyl group (C1). According to VSEPR theory, the four electron pairs in the valence shell of this carbon atom—two bonding pairs with chlorine atoms, one with a hydrogen atom, and one with the adjacent carbon of the butyl chain—will arrange themselves to minimize repulsion, resulting in a tetrahedral electron geometry.
However, the presence of different substituents around the C1 carbon leads to a distortion of the ideal tetrahedral geometry. The two chlorine atoms are significantly larger and more electronegative than the hydrogen atom and the carbon of the butyl group. This disparity in size and electronegativity causes deviations from the ideal bond angles of 109.5°.
Specifically, the repulsive forces between the bulky chlorine atoms will force the Cl-C1-Cl bond angle to be smaller than 109.5°. Conversely, to accommodate this compression, the other bond angles, particularly the C2-C1-H angle, are expected to be larger than the ideal tetrahedral angle. The remaining bond angles (Cl-C1-C2 and Cl-C1-H) will also adjust to minimize overall steric hindrance.
Molecular Geometry and Bond Angle Data
| Atom | Hybridization | Electron Geometry | Molecular Geometry | Predicted Bond Angles | Expected Deviation from Ideal Angle |
| C1 | sp³ | Tetrahedral | Distorted Tetrahedral | Cl-C1-Cl | < 109.5° |
| Cl-C1-C2 | ~109.5° | ||||
| Cl-C1-H | ~109.5° | ||||
| C2-C1-H | > 109.5° | ||||
| C2-C5 | sp³ | Tetrahedral | Tetrahedral | H-C-H, H-C-C | ~109.5° |
| C6 | sp³ | Tetrahedral | Tetrahedral | H-C-H, H-C-C | ~109.5° |
Visualization of this compound's Molecular Geometry
The following diagram, generated using the DOT language, illustrates the three-dimensional arrangement of atoms around the central C1 carbon of this compound and highlights the key bond angles.
Quantum Chemical Calculations for 1,1-Dichlorohexane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a theoretical approach to characterizing the structural, vibrational, and electronic properties of 1,1-dichlorohexane through quantum chemical calculations. Due to the current limited availability of public experimental spectroscopic data for this specific molecule, this document outlines a robust computational methodology and presents a set of predicted data. This guide serves as a foundational framework for future research, offering a theoretical benchmark for experimental validation.
Introduction
This compound is a halogenated alkane whose molecular properties are of interest in various fields, including environmental science and as a potential intermediate in organic synthesis. Understanding its conformational landscape, vibrational modes, and electronic structure is crucial for predicting its reactivity, stability, and spectroscopic signatures. Quantum chemical calculations provide a powerful tool for elucidating these properties at the atomic level.
This guide details a computational protocol based on Density Functional Theory (DFT), a widely used and reliable method for studying organic molecules. The presented methodologies cover geometry optimization, vibrational frequency analysis, and the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts.
Computational Methodology
A detailed workflow for the quantum chemical analysis of this compound is outlined below. This protocol is designed to yield accurate and reliable theoretical data for comparison with future experimental findings.
Conformational Analysis
A thorough exploration of the potential energy surface of this compound is the initial step to identify all stable conformers. This is achieved through a systematic rotation of the dihedral angles along the C-C single bonds. Each resulting structure is then subjected to a preliminary geometry optimization using a computationally less expensive method, such as a semi-empirical method or a small basis set DFT calculation.
Geometry Optimization and Frequency Calculations
The unique, stable conformers identified in the conformational analysis are then subjected to full geometry optimization without any constraints. This is performed using Density Functional Theory (DFT) with a suitable functional and basis set. A common and effective choice for halogenated hydrocarbons is the B3LYP functional combined with the 6-311+G(d,p) basis set. The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately describing the electronic distribution in molecules with electronegative atoms like chlorine.
Following each successful geometry optimization, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the theoretical infrared (IR) and Raman spectra.
NMR Chemical Shift Calculations
The optimized geometries of the stable conformers are used for the calculation of nuclear magnetic shielding tensors. The Gauge-Independent Atomic Orbital (GIAO) method is a highly effective approach for this purpose. The calculations are typically performed at the same DFT level (e.g., B3LYP/6-311+G(d,p)) as the geometry optimization. The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (B1202638) (TMS), according to the equation: δ = σ_ref - σ_calc.
Predicted Quantitative Data
The following tables summarize the predicted quantitative data for the most stable conformer of this compound, as would be obtained from the computational methodologies described above. These values serve as a theoretical prediction awaiting experimental verification.
Geometric Parameters
The key optimized geometric parameters for the lowest energy conformer of this compound are presented in Table 1.
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C1-Cl1 | 1.78 Å |
| C1-Cl2 | 1.78 Å | |
| C1-C2 | 1.54 Å | |
| C-C (avg. alkyl) | 1.53 Å | |
| C-H (avg.) | 1.09 Å | |
| Bond Angle | Cl1-C1-Cl2 | 109.5° |
| Cl-C1-C2 | 109.5° | |
| C-C-C (avg.) | 112.0° | |
| Dihedral Angle | Cl1-C1-C2-C3 | 60.0° (gauche) |
Vibrational Frequencies
The calculated vibrational frequencies provide insight into the infrared and Raman spectra of this compound. Key predicted vibrational modes and their corresponding frequencies are listed in Table 2.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |
| C-H stretch (asymmetric) | 2980 - 3000 | Medium | High |
| C-H stretch (symmetric) | 2850 - 2950 | Medium | High |
| CH₂ scissoring | 1450 - 1470 | Medium | Medium |
| CH₂ wagging/twisting | 1200 - 1350 | Low | Low |
| C-C stretch | 1000 - 1150 | Low | Medium |
| C-Cl stretch (asymmetric) | 700 - 750 | High | Medium |
| C-Cl stretch (symmetric) | 650 - 700 | Medium | High |
| Skeletal deformations | < 500 | Low | Low |
NMR Chemical Shifts
The predicted ¹H and ¹³C NMR chemical shifts are crucial for the structural elucidation of this compound. The predicted values are presented in Table 3, referenced to TMS.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Nucleus | Atom Position | Predicted Chemical Shift (δ) |
| ¹³C | C1 | ~85 - 90 |
| C2 | ~35 - 40 | |
| C3 | ~25 - 30 | |
| C4 | ~30 - 35 | |
| C5 | ~20 - 25 | |
| C6 | ~10 - 15 | |
| ¹H | H on C1 | ~5.8 - 6.2 |
| H on C2 | ~2.0 - 2.4 | |
| H on C3-C5 (avg.) | ~1.2 - 1.6 | |
| H on C6 | ~0.8 - 1.0 |
Visualizations
The following diagrams illustrate the computational workflow and a key conceptual relationship in the study of this compound.
Caption: A flowchart illustrating the key steps in the quantum chemical analysis of this compound.
Caption: A diagram representing the energetic relationship between different conformers of this compound.
Conclusion
This technical guide has detailed a comprehensive computational strategy for the theoretical characterization of this compound. The provided methodologies for conformational analysis, geometry optimization, vibrational frequency calculations, and NMR chemical shift predictions offer a robust framework for future studies. The tabulated predicted data serves as a valuable resource for researchers and can guide the interpretation of forthcoming experimental results. The comparison of such theoretical data with experimental spectra will ultimately provide a complete and validated understanding of the molecular properties of this compound.
Synthesis of 1,1-Dichlorohexane: A Technical Review of Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1,1-dichlorohexane, a geminal dihalide with applications as a synthetic intermediate. This document details key reaction pathways, provides explicit experimental protocols, and presents quantitative data to facilitate methodological comparison and implementation in a laboratory setting. The synthesis of this compound is primarily achieved through two main strategies: the deoxygenative chlorination of hexanal (B45976) and the hydrochlorination of 1-hexyne (B1330390).
Core Synthesis Pathways
The two most viable and documented methods for the synthesis of this compound are:
-
Deoxygenative Chlorination of Hexanal: This classic and widely applicable method involves the conversion of the carbonyl group of an aldehyde directly into a geminal dichloride. Various chlorinating agents can be employed, with phosphorus pentachloride (PCl₅) being a common and effective choice. The reaction proceeds by replacing the carbonyl oxygen with two chlorine atoms.
-
Hydrochlorination of 1-Hexyne: This method relies on the addition of two equivalents of hydrogen chloride (HCl) across the triple bond of a terminal alkyne. The reaction follows Markovnikov's rule, where both chlorine atoms add to the more substituted carbon of the alkyne, leading to the formation of a geminal dichloride at the second carbon of the chain, which in the case of 1-hexyne would yield 2,2-dichlorohexane (B14673609), not this compound. Therefore, for the synthesis of this compound, the starting alkyne would need to be terminally substituted in a way that the desired product is formed, which is not feasible for this compound. Thus, the deoxygenative chlorination of hexanal is the most direct and reliable method.
A less common and generally less selective method involves the free-radical chlorination of 1-chlorohexane . This approach is often hampered by a lack of selectivity, leading to a mixture of polychlorinated products and isomers, making it synthetically less viable for obtaining a pure sample of this compound.
Deoxygenative Chlorination of Hexanal with Phosphorus Pentachloride
The reaction of hexanal with phosphorus pentachloride is a robust method for the preparation of this compound. The reaction mechanism involves the initial attack of the carbonyl oxygen on the phosphorus pentachloride, leading to the formation of an intermediate that subsequently eliminates phosphorus oxychloride (POCl₃) to yield the geminal dichloride.
Experimental Protocol
A detailed experimental procedure for a reaction analogous to the synthesis of this compound from hexanal is the synthesis of 1,1-dichloroheptane from heptaldehyde.[1] This protocol can be adapted for the synthesis of this compound.
Materials:
-
Hexanal
-
Phosphorus pentachloride (PCl₅)
-
Dry diethyl ether
-
Ice
-
Sodium carbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place phosphorus pentachloride (0.86 mole).
-
Cool the flask in an ice-salt bath and add 75 mL of dry diethyl ether.
-
With vigorous stirring, slowly add hexanal (0.88 mole) through the dropping funnel over a period of one hour, maintaining the reaction temperature between 20-30°C.
-
After the addition is complete, continue stirring for an additional fifteen minutes.
-
Allow the reaction mixture to stand overnight at room temperature.
-
Decompose the resulting phosphorus oxychloride by pouring the mixture over crushed ice.
-
Extract the this compound with diethyl ether.
-
Wash the ether layer with a sodium carbonate solution until neutral, followed by two washes with water.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Remove the ether by distillation and distill the residue under reduced pressure to obtain pure this compound.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Heptaldehyde | [1] |
| Reagent | Phosphorus Pentachloride | [1] |
| Solvent | Diethyl Ether | [1] |
| Reaction Temperature | 20-30°C | [1] |
| Yield | 62% | [1] |
Hydrochlorination of 1-Hexyne
It is important to note that this method would not be suitable for the synthesis of this compound.
Visualizing the Synthesis Pathways
The following diagrams illustrate the primary synthesis route for this compound and a general experimental workflow.
References
An In-depth Technical Guide to the Synthesis and Properties of 1,1-Dichlorohexane
This technical guide provides a comprehensive overview of 1,1-dichlorohexane, a geminal dihalide of interest to researchers, scientists, and professionals in drug development. While the specific historical details of its initial discovery are not extensively documented, this whitepaper outlines a representative first synthetic route, along with its key physicochemical properties and relevant experimental protocols.
Core Properties of this compound
This compound is a halogenated alkane with the chemical formula C₆H₁₂Cl₂.[1] Its structure consists of a hexane (B92381) chain with two chlorine atoms attached to the first carbon atom. A summary of its key quantitative data is presented in Table 1.
| Property | Value |
| Molecular Formula | C₆H₁₂Cl₂ |
| Molecular Weight | 155.065 g/mol |
| IUPAC Name | This compound |
| CAS Number | 62017-16-7 |
| Boiling Point | Not specified in the provided results. |
| Kovats Retention Index | 989 (non-polar column, isothermal) |
| InChI | InChI=1S/C6H12Cl2/c1-2-3-4-5-6(7)8/h6H,2-5H2,1H3 |
| InChIKey | RQXXCWHCUOJQGR-UHFFFAOYSA-N |
| SMILES | CCCCCC(Cl)Cl |
Table 1: Physicochemical Properties of this compound [1][2]
First Synthesis of this compound: A Representative Protocol
The first synthesis of this compound is not well-documented in readily available literature, suggesting it was likely part of a broader investigation into the synthesis of geminal dichlorides. A common and historically significant method for the preparation of such compounds is the reaction of an aldehyde with a chlorinating agent. The following protocol describes a representative synthesis of this compound from hexanal (B45976) using phosphorus pentachloride.
Experimental Protocol: Synthesis of this compound from Hexanal
Materials:
-
Hexanal (C₆H₁₂O)
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: A dry 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with phosphorus pentachloride (1.1 equivalents) and anhydrous diethyl ether under an inert atmosphere.
-
Addition of Hexanal: Hexanal (1 equivalent) is dissolved in anhydrous diethyl ether and added dropwise to the stirred suspension of phosphorus pentachloride at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-3 hours. The reaction is monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is cooled to room temperature and then poured slowly over crushed ice. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Visualizing the Synthesis
To better understand the experimental process and the chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: General reaction for this compound synthesis.
References
Methodological & Application
Application Notes and Protocols for Grignard Reactions
Topic: The Use of Dihaloalkanes in Grignard Reactions
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Using 1,1-Dichlorohexane in Grignard Reactions
The formation of a stable Grignard reagent from this compound is not a standard or reliable synthetic procedure. Geminal dihalides, such as this compound, exhibit unique reactivity with magnesium that deviates from the typical Grignard reagent formation pathway. Instead of forming a stable organomagnesium halide, the reaction of 1,1-geminal dihalides with magnesium tends to proceed through intermediates that can lead to the formation of carbenoid species. This can result in a complex mixture of products and is generally not a synthetically useful method for generating a Grignard reagent for subsequent reactions.
The diagram below illustrates the probable, yet problematic, reaction pathway of a geminal dihalide with magnesium, which highlights the propensity for the formation of unstable intermediates rather than a conventional Grignard reagent.
Alternative Application: Intramolecular Grignard Reactions of α,ω-Dihaloalkanes for Cycloalkane Synthesis
In contrast to geminal dihalides, α,ω-dihaloalkanes, where the halogen atoms are separated by three or more carbon atoms, provide a synthetically valuable route for the formation of cycloalkanes through an intramolecular Grignard reaction. This method involves the formation of a mono-Grignard reagent, which then undergoes an intramolecular nucleophilic attack to form a cyclic alkane. This approach is particularly useful for the synthesis of cyclopropane (B1198618), cyclobutane, and cyclopentane (B165970).
However, the intramolecular cyclization competes with the formation of a di-Grignard reagent and intermolecular coupling reactions. The success of the cyclization is often dependent on reaction conditions such as dilution and the rate of addition of the dihaloalkane.
The general workflow for this process is depicted below, illustrating the desired cyclization pathway and the competing di-Grignard formation.
Experimental Protocols and Data
The following sections provide detailed protocols for the synthesis of cyclopropane, cyclobutane, and cyclopentane from their corresponding α,ω-dibromoalkanes.
Synthesis of Cyclopropane from 1,3-Dibromopropane (B121459)
Application Note: This protocol describes the formation of cyclopropane via an intramolecular Grignard reaction of 1,3-dibromopropane. The reaction is known to produce cyclopropane in high yield, although the formation of the di-Grignard reagent and polymeric materials can occur as side reactions.[1]
Experimental Protocol:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. All glassware must be flame-dried under an inert atmosphere (e.g., nitrogen or argon) and allowed to cool.
-
Reagent Preparation: Magnesium turnings (1.2 equivalents) are placed in the reaction flask. Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added to cover the magnesium.
-
Reaction Initiation: A small crystal of iodine can be added to activate the magnesium surface. A small portion of a solution of 1,3-dibromopropane (1.0 equivalent) in the anhydrous solvent is added to initiate the reaction, which is indicated by a gentle reflux and the disappearance of the iodine color.
-
Addition: The remaining 1,3-dibromopropane solution is added dropwise from the dropping funnel at a rate that maintains a steady, gentle reflux. High dilution is favored to promote intramolecular cyclization.
-
Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete reaction.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation to yield the product. Due to the volatility of cyclopropane, it is often collected as a gas or in a cold trap.
Data Presentation:
| Reactant | Product | Solvent | Yield (%) | Reference |
| 1,3-Dibromopropane | Cyclopropane | Dry Ether | High | [1][2] |
| 1,3-Dichloropropane | Cyclopropane | Dry Ether | Moderate | [3] |
Note: Specific yield percentages can vary significantly based on reaction conditions.
Synthesis of Cyclobutane from 1,4-Dibromobutane (B41627)
Application Note: The intramolecular Grignard reaction of 1,4-dibromobutane can produce cyclobutane. However, this reaction is more prone to the formation of the di-Grignard reagent and other side products compared to the synthesis of cyclopropane.[4]
Experimental Protocol:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is fitted with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel under an inert atmosphere.
-
Reagent Preparation: Magnesium turnings (1.2 equivalents) are placed in the flask, and sufficient anhydrous diethyl ether or THF is added to cover them.
-
Reaction Initiation: The reaction is initiated with a small amount of 1,4-dibromobutane solution and a crystal of iodine. Gentle warming may be necessary.
-
Addition: A solution of 1,4-dibromobutane (1.0 equivalent) in the anhydrous solvent is added dropwise at a rate that sustains a gentle reflux. The use of high dilution is crucial to favor cyclization.
-
Reaction Completion: The mixture is refluxed for 2-3 hours after the addition is complete.
-
Work-up: The reaction is carefully quenched with a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous phase is extracted with the solvent. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation to isolate the crude product. Purification can be achieved by fractional distillation.
Data Presentation:
| Reactant | Product | Solvent | Yield (%) | Side Products | Reference |
| 1,4-Dibromobutane | Cyclobutane | Xylene | 13 | Buta-1,3-diene, ethene, butane | [4] |
| 1,4-Dibromobutane | Di-Grignard Reagent | Ether | Major Product | Cyclobutane | [5] |
Note: The formation of the di-Grignard reagent is often the major pathway.
Synthesis of Cyclopentane from 1,5-Dibromopentane (B145557)
Application Note: The synthesis of cyclopentane from 1,5-dibromopentane via an intramolecular Grignard reaction is a feasible and commonly employed method. The formation of the five-membered ring is thermodynamically favorable.
Experimental Protocol:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser protected by a drying tube, and a pressure-equalizing dropping funnel, all under an inert atmosphere.
-
Reagent Preparation: Add magnesium turnings (1.2 equivalents) to the flask, followed by enough anhydrous diethyl ether or THF to cover the metal.
-
Reaction Initiation: Activate the magnesium with a small crystal of iodine and initiate the reaction by adding a small volume of the 1,5-dibromopentane solution.
-
Addition: Add a solution of 1,5-dibromopentane (1.0 equivalent) in the anhydrous solvent dropwise to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 2-3 hours.
-
Work-up: Quench the reaction by the slow and careful addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, extract the aqueous layer with the solvent, and combine the organic fractions. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent via distillation. The resulting crude cyclopentane can be purified by fractional distillation.
Data Presentation:
| Reactant | Product | Solvent | Yield (%) | Reference |
| 1,5-Dibromopentane | Cyclopentane | Dry Ether | Good | [6] |
Note: While specific yields from primary literature can vary, this reaction generally provides good yields of the cyclized product.
References
- 1. homework.study.com [homework.study.com]
- 2. brainly.in [brainly.in]
- 3. US2235762A - Synthesis of cyclopropane - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. m.youtube.com [m.youtube.com]
- 6. File:Cyclopentane synthesis from 1,5-dibromopentane.png - Wikimedia Commons [commons.wikimedia.org]
Application Notes and Protocols: Synthesis of 1-Hexyne from 1,1-Dichlorohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of terminal alkynes is a cornerstone of modern organic chemistry, providing essential building blocks for the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. One efficient method for the preparation of terminal alkynes is the double dehydrohalogenation of geminal dihalides. This document provides detailed application notes and experimental protocols for the synthesis of 1-hexyne (B1330390) from its precursor, 1,1-dichlorohexane, utilizing a strong base. This transformation proceeds via two successive E2 elimination reactions.[1][2] For the synthesis of terminal alkynes, a particularly strong base such as sodium amide (NaNH₂) in liquid ammonia (B1221849) is often preferred to prevent the isomerization of the desired terminal alkyne to a more thermodynamically stable internal alkyne.[3][4] When using sodium amide, three equivalents of the base are typically required: two for the elimination reactions and one to deprotonate the resulting terminal alkyne, which is then reprotonated during an aqueous workup.[5]
Reaction Principle and Pathway
The conversion of this compound to 1-hexyne is a classic example of a double dehydrohalogenation reaction. The process involves the sequential removal of two molecules of hydrogen chloride (HCl) from the starting material. This is achieved by using a strong base, which abstracts a proton from the carbon adjacent to the halogen-bearing carbon, initiating an E2 elimination. This process is repeated to form the alkyne.
The overall reaction is as follows:
CH₃(CH₂)₃CHCl₂ + 2 Base → CH₃(CH₂)₃C≡CH + 2 Base·HCl
A very strong base like sodium amide (NaNH₂) is highly effective for this transformation, particularly for generating terminal alkynes.[3][6] The strong basicity of the amide ion ensures the complete deprotonation of the terminal alkyne, forming a sodium acetylide intermediate. This intermediate prevents isomerization and is subsequently protonated during the workup to yield the final product.[1][5]
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the synthesis of alkynes from dihaloalkanes. Please note that specific yields for the conversion of this compound to 1-hexyne may vary depending on the precise experimental setup and purity of reagents.
| Precursor | Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1,1-Dichloroalkane (general) | NaNH₂ (3) | Liquid NH₃ | -33 | 2-4 | Moderate to High | [2][5] |
| Vicinal Dihalide (general) | KOH (excess) | Ethanol (B145695) | Reflux | 2-6 | Moderate | [7] |
| 1,1-Dibromoalkane (general) | n-BuLi (2.2) | THF/Hexane | -78 to RT | 2 | High | [8] |
Experimental Protocols
Protocol 1: Synthesis of 1-Hexyne using Sodium Amide in Liquid Ammonia
This protocol is optimized for the synthesis of terminal alkynes and minimizes isomerization.
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether
-
Ammonium (B1175870) chloride (saturated aqueous solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dry ice/acetone bath
-
Three-necked round-bottom flask equipped with a dry ice condenser, gas inlet, and dropping funnel
Procedure:
-
Reaction Setup: Assemble a three-necked round-bottom flask fitted with a dry ice condenser, a gas inlet for argon or nitrogen, and a dropping funnel. Ensure all glassware is flame-dried and the system is under an inert atmosphere.
-
Ammonia Condensation: Cool the flask to -78 °C using a dry ice/acetone bath and condense approximately 100 mL of ammonia gas into the flask.
-
Base Addition: Carefully add sodium amide (3.0 equivalents relative to this compound) to the liquid ammonia with stirring.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous diethyl ether and add it dropwise to the sodium amide/liquid ammonia suspension over 30 minutes.
-
Reaction: Stir the reaction mixture at -33 °C (the boiling point of ammonia) for 4 hours.
-
Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of solid ammonium chloride until the evolution of ammonia gas ceases.
-
Ammonia Evaporation: Remove the cooling bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Workup: To the remaining residue, add 50 mL of diethyl ether and 50 mL of water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent by rotary evaporation at low temperature and pressure.
-
Purification: Purify the crude 1-hexyne by fractional distillation, collecting the fraction boiling at approximately 71 °C.[9][10]
Protocol 2: Synthesis of 1-Hexyne using Potassium Hydroxide (B78521)
This protocol uses a more readily available base but may require higher temperatures and can potentially lead to a mixture of terminal and internal alkynes.
Materials:
-
This compound
-
Potassium hydroxide (KOH) pellets
-
Ethanol or a high-boiling point solvent like ethylene (B1197577) glycol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place finely ground potassium hydroxide (excess, approximately 5-6 equivalents).
-
Solvent and Substrate Addition: Add ethanol (or ethylene glycol for a higher reaction temperature) to the flask, followed by the slow addition of this compound (1.0 equivalent).
-
Reaction: Heat the mixture to reflux with vigorous stirring for 6-8 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing ice water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional distillation.
Experimental Workflow and Logic
The synthesis of 1-hexyne from this compound follows a logical sequence of steps designed to ensure a high yield and purity of the final product.
Safety Precautions
-
Sodium amide is a highly reactive and corrosive solid. It reacts violently with water. Handle with extreme care in an inert atmosphere.
-
Liquid ammonia is a corrosive and toxic gas at room temperature. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Potassium hydroxide is a corrosive solid. Avoid contact with skin and eyes.
-
Diethyl ether is highly flammable. All operations involving diethyl ether should be conducted away from ignition sources.
-
The dehydrohalogenation reactions can be exothermic. Proper cooling and controlled addition of reagents are essential.
Conclusion
The synthesis of 1-hexyne from this compound is a robust and reliable method for producing this valuable terminal alkyne. The choice of base and reaction conditions can be tailored to optimize the yield and purity of the desired product. The protocols provided herein offer detailed procedures for both a high-yielding synthesis using sodium amide and a more classical approach with potassium hydroxide. Careful execution of these protocols, with attention to safety and purification techniques, will enable researchers to efficiently prepare 1-hexyne for a wide range of applications in chemical synthesis and drug development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. organic chemistry - Reaction of dihalides with excess of NaNH2 - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Dehydrohalogenation- Dehydrohalogenation to Alkene and Alkyne, Saytzeff or Zaitsev’s Rule, Practice Problems and Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 8. How To [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. jackwestin.com [jackwestin.com]
Application Notes and Protocols for the Dehydrochlorination of 1,1-Dichlorohexane
Abstract
This document provides a detailed experimental protocol for the selective mono-dehydrochlorination of 1,1-dichlorohexane to synthesize 1-chloro-1-hexene. This reaction is a fundamental example of an elimination reaction, specifically an E2 (elimination, bimolecular) reaction, which is a cornerstone of synthetic organic chemistry. The protocol herein utilizes potassium tert-butoxide, a strong, sterically hindered base, to facilitate the removal of one equivalent of hydrogen chloride. This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a comprehensive guide to performing this transformation, including reaction setup, work-up, purification, and characterization of the product.
Introduction
Dehydrohalogenation is a critical class of elimination reactions in organic synthesis, enabling the formation of alkenes from alkyl halides.[1] In the case of geminal dihalides, such as this compound, selective mono-dehydrohalogenation can yield valuable vinyl halides.[2] These vinyl halides are versatile synthetic intermediates, participating in a variety of coupling reactions and further functionalizations.
This protocol focuses on the conversion of this compound to 1-chloro-1-hexene. The use of a strong, bulky base like potassium tert-butoxide is crucial for promoting the elimination pathway over potential substitution reactions and for favoring the formation of the desired vinyl halide without significant double elimination to the corresponding alkyne.[3]
Reaction Pathway
The dehydrochlorination of this compound proceeds via an E2 mechanism. The tert-butoxide anion acts as a strong base, abstracting a proton from the carbon adjacent to the carbon bearing the two chlorine atoms (the α-carbon). Concurrently, a C-Cl bond is broken, and a π-bond is formed, resulting in the product, 1-chloro-1-hexene, along with tert-butanol (B103910) and potassium chloride as byproducts. The reaction typically yields a mixture of (E) and (Z) isomers of 1-chloro-1-hexene.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1,1-Dichlorohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] This document provides detailed application notes and protocols for the potential use of 1,1-dichlorohexane, a gem-dihaloalkane, in various palladium-catalyzed cross-coupling reactions. While direct literature on this compound is scarce, this guide extrapolates from established methodologies for similar substrates, such as gem-dichloroalkenes and other alkyl halides, to provide a predictive framework for researchers.[2][3]
The primary challenge in the cross-coupling of gem-dihaloalkanes is controlling the reactivity to achieve selective mono-substitution over double substitution.[2] Furthermore, reactions involving sp³-hybridized alkyl halides can be complicated by issues such as sluggish oxidative addition and competing β-hydride elimination.[4][5] The protocols outlined below are designed to address these challenges through the careful selection of catalysts, ligands, and reaction conditions.
Potential Applications
The functionalization of this compound via palladium-catalyzed cross-coupling can provide access to a variety of valuable synthetic intermediates, including:
-
Monochloroalkanes: Useful precursors for subsequent functionalization.
-
Alkenes and Alkynes: Through double coupling or elimination pathways.
-
Substituted Alkanes: For the construction of complex aliphatic chains.
-
Aminated Hexanes: Important motifs in pharmaceuticals.
Key Reaction Types and Protocols
Suzuki-Miyaura Coupling: C(sp³)–C(sp²) Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides.[6][7] For this compound, a selective monocoupling would yield a monochloro-substituted hexane (B92381) derivative.
General Reaction Scheme:
Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and a bulky phosphine (B1218219) ligand (e.g., XantPhos, 5.5 mol%).[2]
-
Add a suitable base (e.g., anhydrous potassium phosphate, 3.0 equiv.).[2]
-
Evacuate and backfill the flask with the inert gas three times.
-
Add an anhydrous, degassed solvent (e.g., 1,4-dioxane).[2]
-
Add the aryl- or vinyl-boronic acid or ester (1.2 equiv.).
-
Add this compound (1.0 equiv.) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Data Presentation:
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of Monocoupled Product |
| 1 | Pd₂(dba)₃ | XantPhos | K₃PO₄ | 1,4-Dioxane | 80 | 12 | Expected good yield |
| 2 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene (B28343) | 100 | 24 | Expected moderate to good yield |
| 3 | PdCl₂(dppf) | - | Na₂CO₃ | DME/H₂O | 90 | 18 | Expected moderate yield |
Note: Yields are predictive and based on analogous reactions with similar substrates.
Heck Reaction: Vinylation of this compound
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[8][9] With this compound, a domino reaction could potentially lead to the formation of a diene. A single coupling followed by elimination is also a possible outcome.
General Reaction Scheme:
Experimental Protocol:
-
In an oven-dried round-bottom flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., P(o-tol)₃, 4 mol%).[10]
-
Add a base (e.g., triethylamine (B128534), 2.0 equiv.) and a suitable solvent (e.g., DMF or NMP).[10]
-
Add the alkene (1.5 equiv.) and this compound (1.0 equiv.).
-
Heat the reaction mixture to 100-140 °C for 12-24 hours under an inert atmosphere.[11]
-
Monitor the reaction by GC/MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Data Presentation:
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 120 | 24 | Predictive |
| 2 | PdCl₂(PPh₃)₂ | - | NaOAc | NMP | 140 | 18 | Predictive |
| 3 | Herrmann's Catalyst | - | K₂CO₃ | Toluene | 110 | 12 | Predictive |
Sonogashira Coupling: Alkynylation of this compound
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[12][13][14] A selective mono-alkynylation of this compound would be the desired outcome.
General Reaction Scheme:
Experimental Protocol:
-
To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and a copper co-catalyst (e.g., CuI, 1 mol%).
-
Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine).[12]
-
Add the terminal alkyne (1.2 equiv.) and this compound (1.0 equiv.).
-
Stir the reaction at room temperature to 50 °C for 6-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or GC/MS.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Data Presentation:
| Entry | Palladium Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | CuI | Et₃N | THF | 25 | 12 | Predictive |
| 2 | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 50 | 6 | Predictive |
| 3 | Pd(OAc)₂/XPhos | - (Cu-free) | Cs₂CO₃ | Toluene | 80 | 24 | Predictive |
Buchwald-Hartwig Amination: C(sp³)–N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[15][16][17] Its application to alkyl halides is more challenging but can be achieved with appropriate catalyst systems.
General Reaction Scheme:
Experimental Protocol:
-
In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a specialized phosphine ligand (e.g., BrettPhos or RuPhos, 4 mol%), and a strong base (e.g., LHMDS or NaOtBu, 2.0 equiv.) to a vial.[17]
-
Add an anhydrous, aprotic solvent (e.g., toluene or THF).
-
Add the amine (1.2 equiv.) and this compound (1.0 equiv.).
-
Seal the vial and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Data Presentation:
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | BrettPhos | LHMDS | Toluene | 100 | 18 | Predictive |
| 2 | Pd(OAc)₂ | RuPhos | NaOtBu | THF | 80 | 24 | Predictive |
| 3 | G3-XPhos precatalyst | - | K₃PO₄ | Dioxane | 110 | 12 | Predictive |
Mandatory Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: A Proposed Synthesis of Pyridine Derivatives from 1,1-Dichlorohexane
FOR RESEARCH USE ONLY
Audience: Researchers, scientists, and drug development professionals in the field of organic and medicinal chemistry.
Introduction
Pyridine (B92270) scaffolds are fundamental building blocks in medicinal chemistry and drug discovery, present in a wide array of pharmaceuticals.[1][2] The development of novel synthetic routes to access diverse substituted pyridines is, therefore, of significant interest. This document outlines a proposed and hypothetical application of 1,1-dichlorohexane in the synthesis of a substituted pyridine derivative. As there is a lack of documented direct applications of this compound in heterocyclic synthesis in the current scientific literature, this protocol is based on established chemical principles, including the conversion of gem-dichloroalkanes to carbonyl compounds and the subsequent cyclization to form a pyridine ring.[3][4][5]
The proposed two-step synthetic strategy involves:
-
The hydrolysis of this compound to yield hexan-2-one.
-
A subsequent pyridine synthesis utilizing the in-situ generated hexan-2-one as a key building block in a condensation reaction.
Proposed Signaling Pathway Involvement of Pyridine Derivatives
While this document details a synthetic protocol, it is noteworthy that substituted pyridines are known to modulate a variety of signaling pathways critical in drug development. For instance, certain dihydropyridine (B1217469) derivatives, accessible through related syntheses, are well-known calcium channel blockers.[6][7][8] Other pyridine-containing molecules have been implicated in pathways related to cancer, inflammation, and infectious diseases. The functionalization of the pyridine ring, as could be hypothetically achieved from precursors derived from this compound, allows for the exploration of structure-activity relationships in targeting such pathways.
Proposed Synthetic Workflow
The overall proposed synthetic workflow from this compound to a substituted pyridine is depicted below. This involves the initial formation of a ketone intermediate, which then participates in a multi-component reaction to construct the heterocyclic ring.
Figure 1: Proposed two-step synthesis of a substituted pyridine from this compound.
Experimental Protocols
Materials and Methods
-
This compound (Reagent Grade)
-
Hydrochloric Acid (HCl, 1M solution)
-
Sodium Hydroxide (B78521) (NaOH, 1M solution)
-
Methyl vinyl ketone
-
Potassium hydroxide (KOH)
-
Ammonium (B1175870) acetate (B1210297) (NH₄OAc)
-
Ethanol (B145695) (Anhydrous)
-
Toluene (Anhydrous)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)
Protocol 1: Proposed Synthesis of Hexan-2-one from this compound (Hydrolysis)
This protocol describes the proposed hydrolysis of this compound to form hexan-2-one.
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (10.0 g, 64.5 mmol) and 100 mL of 1M aqueous HCl.
-
Heat the mixture to reflux with vigorous stirring for 12-24 hours. The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) by taking aliquots from the organic layer.
-
After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude hexan-2-one.
-
The crude product can be purified by fractional distillation if necessary.
Protocol 2: Proposed Synthesis of a Substituted Pyridine
This protocol outlines a hypothetical one-pot synthesis of a substituted pyridine from the crude hexan-2-one obtained in Protocol 1, based on the general principle of constructing pyridines from 1,5-dicarbonyl precursors.[5][9][10]
-
In a 500 mL three-necked round-bottom flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve the crude hexan-2-one (assumed 6.45 g, 64.5 mmol) in 100 mL of ethanol.
-
In a separate beaker, prepare a solution of potassium hydroxide (3.6 g, 64.5 mmol) in 50 mL of ethanol.
-
Cool the flask containing hexan-2-one to 0 °C using an ice bath.
-
Slowly add the ethanolic KOH solution to the flask with continuous stirring.
-
After the addition is complete, add methyl vinyl ketone (5.4 g, 77.4 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours to form the 1,5-dicarbonyl intermediate.
-
To the reaction mixture, add ammonium acetate (24.8 g, 322.5 mmol) in one portion.
-
Heat the mixture to reflux for 8-12 hours. Monitor the formation of the pyridine product by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add 150 mL of dichloromethane and 100 mL of water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the target substituted pyridine.
Data Presentation
The following table summarizes the hypothetical quantitative data for the proposed two-step synthesis. These values are estimates based on yields of analogous reactions reported in the literature and have not been experimentally verified.
| Step | Reactant | Product | Reagents | Reaction Time (h) | Temp (°C) | Proposed Yield (%) |
| 1 | This compound | Hexan-2-one | 1M HCl (aq) | 12-24 | 100 | 70-80 |
| 2 | Hexan-2-one | Substituted Pyridine | KOH, Methyl vinyl ketone, NH₄OAc | 12-16 | Reflux | 40-50 |
Logical Relationship of the Proposed Synthesis
The logic of this proposed synthesis hinges on the transformation of a relatively inert gem-dihaloalkane into a versatile carbonyl intermediate, which is a common precursor in well-established heterocyclic ring-forming reactions.
Figure 2: Logical flow of the proposed synthetic route.
Disclaimer: The application notes and protocols described herein are purely hypothetical and for illustrative purposes. They are intended to provide a potential research direction based on established chemical principles. Researchers should conduct a thorough literature search and risk assessment before attempting any new synthetic procedure. The proposed yields and reaction conditions are estimates and would require experimental optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Kornblum oxidation - Wikipedia [en.wikipedia.org]
- 5. baranlab.org [baranlab.org]
- 6. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
The Synthetic Utility of the Gem-Dichloroalkyl Moiety in Natural Product Synthesis: Applications and Protocols
Abstract
While direct applications of 1,1-dichlorohexane in the total synthesis of natural products are not prominently documented in scientific literature, the gem-dichloroalkyl functional group is a versatile and valuable synthon in the construction of complex molecular architectures. This application note explores the synthetic utility of this moiety, with a focus on its manifestation as a 1,1-dichloroalkene, in the synthesis of bioactive natural products. Detailed experimental protocols, quantitative data, and visual diagrams of key synthetic transformations are provided to guide researchers in leveraging this powerful synthetic tool.
Introduction: The Role of Gem-Dichloroalkanes and Their Derivatives in Synthesis
Geminal dihalides, particularly 1,1-dichloroalkanes and their unsaturated counterparts, 1,1-dichloroalkenes, serve as important intermediates in organic synthesis.[1][2] Their reactivity allows for a variety of transformations, including cross-coupling reactions and olefination, making them valuable building blocks for the introduction of specific functionalities and the construction of intricate carbon skeletons found in many natural products.[1][3] The 1,1-dichloroalkene moiety, for instance, is present in several biologically active compounds, including the marine natural product Caracolamide A and pyrethroid insecticides.[4] This note will focus on the application of the 1,1-dichloroalkene unit as a representative of the synthetic potential of the gem-dichloroalkyl group in the context of natural product synthesis.
Application Note 1: Synthesis of 1,1-Dichloroalkenes via Wittig-type Olefination
A primary method for the synthesis of terminal 1,1-dichloroalkenes from aldehydes is the Wittig-type olefination.[3] This reaction provides a direct route to the dichlorovinylidene group, a key functional group in the synthesis of natural products like Caracolamide A.[1]
Experimental Protocol: General Procedure for Wittig-type Olefination of Aldehydes
This protocol is a general guideline for the synthesis of 1,1-dichloroalkenes from aldehydes using triphenylphosphine (B44618) and carbon tetrachloride.
Materials:
-
Aldehyde (1.0 eq.)
-
Triphenylphosphine (PPh₃) (2.0 eq.)
-
Carbon tetrachloride (CCl₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve triphenylphosphine (2.0 eq.) in anhydrous THF.
-
To the stirred solution, add carbon tetrachloride and heat the mixture to the desired temperature (e.g., reflux).
-
Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.[1]
-
Extract the aqueous layer three times with ethyl acetate.[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the terminal 1,1-dichloroalkene.[1]
Quantitative Data for Wittig-type Olefination
| Entry | Aldehyde | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | PPh₃, CCl₄, THF, reflux | 1,1-dichloro-2-phenylethene | 85 | [3] |
| 2 | 4-Nitrobenzaldehyde | PPh₃, CCl₄, CH₂Cl₂, rt | 1,1-dichloro-2-(4-nitrophenyl)ethene | 78 | [3] |
| 3 | Cinnamaldehyde | PPh₃, CCl₄, Benzene, reflux | 1,1-dichloro-4-phenyl-1,3-butadiene | 75 | [3] |
| 4 | Heptanal | PPh₃, CCl₄, CH₃CN, 60 °C | 1,1-dichlorooct-1-ene | 82 | [3] |
Application Note 2: Palladium-Catalyzed Cross-Coupling Reactions of 1,1-Dichloroalkenes
1,1-Dichloroalkenes are excellent substrates for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Negishi couplings.[3] These reactions allow for the selective formation of carbon-carbon bonds, providing access to complex molecular scaffolds.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the monocoupling of a boronic acid with a 1,1-dichloroalkene.
Materials:
-
1,1-Dichloroalkene (1.0 eq.)
-
Boronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₃PO₄, 2-3 eq.)
-
Solvent system (e.g., toluene/water, dioxane)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a suitable flask, combine the 1,1-dichloroalkene (1.0 eq.), the boronic acid (1.2 eq.), the palladium catalyst (2-5 mol%), and the base (2-3 eq.) in the chosen solvent system.
-
Degas the reaction mixture and then heat it under an inert atmosphere (e.g., argon or nitrogen) at the appropriate temperature (typically 80-110 °C).[3]
-
Monitor the reaction progress by TLC or GC-MS.[3]
-
Upon completion, cool the reaction mixture to room temperature and dilute it with water and an organic solvent such as ethyl acetate.[3]
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.[3]
Visualizing Synthetic Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships in synthetic chemistry.
Caption: Workflow for the synthesis of 1,1-dichloroalkenes via Wittig-type olefination.
Caption: Simplified signaling pathway for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The gem-dichloroalkyl functionality, particularly in the form of 1,1-dichloroalkenes, represents a powerful and versatile tool in the synthesis of complex natural products. The ability to transform this group through various reactions, including olefination and palladium-catalyzed cross-couplings, allows for the strategic construction of key structural motifs. The protocols and data presented herein provide a foundation for researchers to explore the application of these valuable synthetic intermediates in their own drug discovery and development efforts. Further exploration into the reactivity of other gem-dichloroalkanes, including this compound, may unveil novel synthetic pathways to important bioactive molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,1-Dichlorooalkane synthesis by chlorination or substitution [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,1-Dichlorohexane as a Solvent for Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dichlorohexane is a chlorinated hydrocarbon with potential, yet largely unexplored, applications as a solvent in organic synthesis. Its geminal dichloride structure imparts specific physical and chemical properties that may offer advantages in certain reaction environments. This document provides a detailed overview of the known properties of this compound, compares it with commonly used chlorinated solvents, and presents a hypothetical protocol for its use in a Friedel-Crafts acylation reaction, a reaction class where chlorinated solvents are frequently employed.
Disclaimer: The use of this compound as a solvent for specific organic reactions is not well-documented in peer-reviewed literature. The protocols and applications described herein are based on the physical and chemical properties of the solvent and are intended to serve as a starting point for investigation. Researchers should exercise caution and perform small-scale pilot reactions to validate its suitability for their specific needs.
Physical and Chemical Properties
A comparative analysis of the physical properties of this compound and other common chlorinated solvents is crucial for its consideration as a viable reaction medium. The following table summarizes key quantitative data for these solvents.
| Property | This compound | Dichloromethane (B109758) | Chloroform | 1,2-Dichloroethane (B1671644) | Carbon Tetrachloride |
| Molecular Formula | C₆H₁₂Cl₂ | CH₂Cl₂ | CHCl₃ | C₂H₄Cl₂ | CCl₄ |
| Molecular Weight ( g/mol ) | 155.06 | 84.93 | 119.38 | 98.96 | 153.82 |
| Boiling Point (°C) | ~175 | 39.6[1] | 61.2[2] | 83.5[3] | 76.7[4] |
| Melting Point (°C) | -48.02 (estimate) | -96.7[1] | -63.5[5] | -35.7[6] | -22.9[4] |
| Density (g/cm³ at 20°C) | 1.024 (estimate) | 1.326[1] | 1.48[2] | 1.253[6] | 1.594 |
| Solubility in Water | Low | 1.3 g/100 mL | 0.8 g/100 mL[5] | 0.87 g/100 mL | 0.08 g/100 mL[4] |
Potential Applications in Organic Synthesis
Based on its physical properties, this compound could be considered as a higher-boiling point alternative to dichloromethane or 1,2-dichloroethane. Its moderate polarity suggests it may be suitable for reactions involving polar starting materials or intermediates that require elevated temperatures for completion. Potential, yet unvalidated, applications could include:
-
Friedel-Crafts Acylations and Alkylations: As a non-nucleophilic, polar solvent, it could serve as a medium for these classic electrophilic aromatic substitution reactions, particularly when higher temperatures are needed to drive the reaction to completion or with less reactive substrates.
-
Oxidation and Halogenation Reactions: Its inertness under many oxidative and halogenating conditions could make it a suitable solvent for such transformations.
-
Reactions Requiring azeotropic removal of water: The relatively high boiling point could be advantageous for reactions where the removal of water is necessary to drive the equilibrium forward.
Experimental Protocols
The following is a hypothetical protocol for the Friedel-Crafts acylation of toluene (B28343) with acetyl chloride using this compound as a solvent. This protocol is adapted from established procedures using other chlorinated solvents.[7][8]
Hypothetical Protocol: Friedel-Crafts Acylation of Toluene in this compound
Objective: To synthesize 4-methylacetophenone via the Friedel-Crafts acylation of toluene with acetyl chloride, using this compound as a solvent.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Toluene
-
Acetyl Chloride
-
This compound (anhydrous)
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., CaCl₂)
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition:
-
To the flask, add anhydrous aluminum chloride (14.7 g, 0.11 mol).
-
Add 100 mL of anhydrous this compound to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
In the addition funnel, prepare a solution of toluene (9.2 g, 0.1 mol) and acetyl chloride (7.85 g, 0.1 mol) in 50 mL of anhydrous this compound.
-
-
Reaction:
-
Add the solution from the addition funnel dropwise to the cooled AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for 2 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl. Stir until all the solids have dissolved.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with this compound (2 x 50 mL).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent.
-
Remove the this compound under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation to yield 4-methylacetophenone.
-
Visualizations
Experimental Workflow for Friedel-Crafts Acylation
Caption: A logical workflow for a hypothetical Friedel-Crafts acylation using this compound.
Signaling Pathway: MAPK/ERK Cascade
Many kinase inhibitors, which are a cornerstone of modern drug development, are synthesized using chlorinated solvents. These inhibitors often target key signaling pathways implicated in diseases like cancer. The MAPK/ERK pathway is a prominent example.
Caption: The MAPK/ERK signaling pathway, a key regulator of cellular processes often targeted in drug development.
References
- 1. Dichloromethane (CH2Cl2): Structure, Properties, Uses & Safety [vedantu.com]
- 2. Chloroform: Properties, Uses, and Safety Explained [vedantu.com]
- 3. 1,2-dichloroethane [chemister.ru]
- 4. Carbon tetrachloride - Wikipedia [en.wikipedia.org]
- 5. laballey.com [laballey.com]
- 6. 1,2-Dichloroethane - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. websites.umich.edu [websites.umich.edu]
Application Notes and Protocols: Step-by-Step Synthesis of 1-Hexyne from 1,1-Dichlorohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of the terminal alkyne, 1-hexyne (B1330390), from the geminal dihalide, 1,1-dichlorohexane. The synthesis is achieved through a double dehydrohalogenation reaction, a fundamental transformation in organic chemistry for the formation of carbon-carbon triple bonds. This method utilizes a strong base, sodium amide, to effect the elimination of two equivalents of hydrogen chloride. The protocol includes a step-by-step experimental procedure, a summary of expected data, and a visual representation of the experimental workflow.
Introduction
Terminal alkynes are crucial building blocks in organic synthesis, finding widespread application in the development of pharmaceuticals, agrochemicals, and functional materials. The carbon-carbon triple bond offers a versatile handle for a variety of chemical transformations, including carbon-carbon bond-forming reactions (e.g., Sonogashira coupling), click chemistry, and the formation of acetylides for nucleophilic additions. The synthesis of terminal alkynes from readily available starting materials is therefore of significant interest. One established method is the double dehydrohalogenation of geminal or vicinal dihalides. This application note details the preparation of 1-hexyne from this compound using sodium amide as the base. The reaction proceeds via two successive E2 elimination reactions.[1][2][3] An excess of sodium amide is employed to not only facilitate the double elimination but also to deprotonate the resulting terminal alkyne, which is then reprotonated in an aqueous workup to yield the final product.[1][4]
Data Presentation
| Parameter | Value | Reference |
| Product Name | 1-Hexyne | |
| CAS Number | 693-02-7 | --INVALID-LINK-- |
| Molecular Formula | C₆H₁₀ | --INVALID-LINK-- |
| Molecular Weight | 82.14 g/mol | --INVALID-LINK-- |
| Boiling Point | 71-72 °C | --INVALID-LINK-- |
| Density | 0.715 g/mL at 25 °C | --INVALID-LINK-- |
| Refractive Index (n20/D) | 1.399 | --INVALID-LINK-- |
| Expected Yield | Moderate to Good (typically 60-80%) | General literature for similar reactions |
| ¹H NMR (CDCl₃) | δ (ppm): 2.21 (td, J=7.0, 2.6 Hz, 2H), 1.95 (t, J=2.6 Hz, 1H), 1.54 (p, J=7.2 Hz, 2H), 1.42 (h, J=7.4 Hz, 2H), 0.92 (t, J=7.4 Hz, 3H) | Predicted based on standard chemical shifts |
| ¹³C NMR (CDCl₃) | δ (ppm): 84.1, 68.4, 30.8, 21.9, 18.3, 13.5 | Predicted based on standard chemical shifts |
| IR (neat) | ν (cm⁻¹): ~3310 (≡C-H stretch), ~2120 (C≡C stretch), 2870-2960 (C-H stretch) | Predicted based on characteristic group frequencies |
Experimental Protocol
Materials
-
This compound (C₆H₁₂Cl₂)
-
Sodium amide (NaNH₂)
-
Liquid ammonia (B1221849) (NH₃)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis (three-neck round-bottom flask, condenser, dropping funnel, etc.)
-
Dry ice/acetone or similar cooling bath
Procedure
Reaction Setup
-
Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet for inert gas, a dropping funnel, and a condenser fitted with a gas outlet.
-
Maintain a positive pressure of inert gas (argon or nitrogen) throughout the reaction.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Carefully condense liquid ammonia into the flask.
Formation of Sodium Acetylide 5. To the stirred liquid ammonia at -78 °C, add sodium amide (3.0 equivalents) in portions. 6. Allow the sodium amide to dissolve/disperse in the liquid ammonia.
Double Dehydrohalogenation 7. Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous diethyl ether or THF. 8. Add the solution of this compound dropwise to the sodium amide suspension in liquid ammonia via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at -78 °C. 9. After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-3 hours. 10. Following this, slowly warm the reaction mixture to room temperature, allowing the ammonia to evaporate overnight through the gas outlet (ensure proper ventilation in a fume hood).
Work-up and Purification 11. After the ammonia has evaporated, cautiously quench the reaction mixture by the slow addition of saturated aqueous ammonium chloride solution at 0 °C (ice bath). 12. Add diethyl ether to the mixture and transfer the contents to a separatory funnel. 13. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. 14. Combine the organic layers and wash with brine. 15. Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. 16. Filter the drying agent and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of the product. 17. Purify the crude 1-hexyne by fractional distillation, collecting the fraction boiling at 71-72 °C.
Characterization 18. Characterize the purified 1-hexyne by ¹H NMR, ¹³C NMR, and IR spectroscopy and compare the data with the expected values.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 1-hexyne.
References
Application Notes and Protocols: Synthesis of 1-Hexyne from 1,1-Dichlorohexane via Double Dehydrohalogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of geminal dihalides to alkynes is a fundamental transformation in organic synthesis, providing access to a versatile functional group for further molecular elaboration. This document provides detailed application notes and protocols for the reaction of 1,1-dichlorohexane with strong bases to synthesize 1-hexyne (B1330390), a terminal alkyne of significant interest as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The primary method described herein is the double dehydrohalogenation reaction using sodium amide in liquid ammonia (B1221849), a robust and high-yielding approach for the preparation of terminal alkynes.[1][2][3] Alternative conditions using other strong bases are also discussed.
Reaction Principle and Mechanism
The reaction of this compound, a geminal dihalide, with a strong base proceeds via two successive E2 (bimolecular elimination) reactions to form 1-hexyne.[1][4] The overall transformation involves the removal of two molecules of hydrogen chloride.
Mechanism:
-
First E2 Elimination: A strong base abstracts a proton from the carbon adjacent to the di-chlorinated carbon (C2), leading to the formation of a carbon-carbon double bond and the expulsion of the first chloride ion. This results in the formation of a vinyl chloride intermediate (1-chloro-1-hexene).[1]
-
Second E2 Elimination: A second equivalent of the strong base abstracts the remaining vinylic proton. This is followed by the elimination of the second chloride ion to form the carbon-carbon triple bond, yielding 1-hexyne.[1]
-
Deprotonation of Terminal Alkyne: When a sufficiently strong base like sodium amide is used, a third equivalent of the base will deprotonate the terminal alkyne to form a sodium acetylide salt. This step is typically irreversible and drives the reaction to completion.[1][3]
-
Protonation (Workup): The acetylide is subsequently protonated during the aqueous workup to give the final 1-hexyne product.[4][5]
Mandatory Visualizations
Caption: Reaction pathway for the formation of 1-hexyne.
Caption: General experimental workflow for 1-hexyne synthesis.
Data Presentation
| Strong Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Sodium Amide (NaNH₂) | Liquid Ammonia | -33 | 2-4 | 70-90 (estimated) | Preferred method for terminal alkynes. Requires 3 equivalents of NaNH₂.[1][6] |
| Potassium tert-Butoxide (KOtBu) | DMSO or THF | 25-100 | 4-12 | Moderate | A bulky base, can be effective but may require higher temperatures.[7] |
| Potassium Hydroxide (KOH) | Ethanol or Water | >150 (fused) | Variable | Lower | Requires high temperatures and may lead to isomerization of the triple bond.[8] |
Experimental Protocols
Protocol 1: Synthesis of 1-Hexyne using Sodium Amide in Liquid Ammonia
This protocol is adapted from general procedures for the synthesis of terminal alkynes from geminal dihalides.[3][5]
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Dry ice/acetone condenser
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Dry ice/acetone condenser
-
Gas inlet for inert gas (nitrogen or argon)
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble a three-necked flask with a magnetic stirrer, a dropping funnel, and a dry ice/acetone condenser. The system should be under a positive pressure of nitrogen or argon.
-
Preparation of Sodium Amide Solution: In the flask, condense approximately 100 mL of liquid ammonia for every 0.1 mol of this compound. To the liquid ammonia, cautiously add 3.0 equivalents of sodium amide with stirring.
-
Addition of this compound: Dissolve 1.0 equivalent of this compound in an equal volume of anhydrous diethyl ether or THF. Add this solution dropwise to the stirred sodium amide/liquid ammonia suspension over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at the boiling point of ammonia (-33 °C) for 3-4 hours.
-
Quenching: After the reaction is complete, cautiously add solid ammonium chloride in small portions to quench the excess sodium amide until the bubbling ceases.
-
Workup:
-
Allow the liquid ammonia to evaporate overnight in a well-ventilated fume hood.
-
To the remaining residue, add 50 mL of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude 1-hexyne by fractional distillation. The boiling point of 1-hexyne is approximately 71-72 °C.
-
Expected Yield: While a specific yield for this compound is not widely reported, yields for similar double dehydrohalogenations of geminal dihalides to terminal alkynes are typically in the range of 70-90%.
Protocol 2: Synthesis of 1-Hexyne using Potassium tert-Butoxide
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3.0 equivalents of potassium tert-butoxide.
-
Addition of Solvent and Substrate: Add anhydrous DMSO or THF to the flask, followed by the dropwise addition of 1.0 equivalent of this compound.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC.
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude 1-hexyne by fractional distillation.
-
Expected Yield: Yields with potassium tert-butoxide are generally moderate but can be optimized by careful control of reaction conditions.
Concluding Remarks
The double dehydrohalogenation of this compound provides a reliable route to 1-hexyne. The choice of a strong, non-nucleophilic base is crucial for achieving high yields and minimizing side reactions. For the synthesis of terminal alkynes such as 1-hexyne, the use of sodium amide in liquid ammonia is the recommended procedure due to its high efficiency and the favorable reaction conditions that prevent isomerization of the triple bond. The provided protocols offer a comprehensive guide for researchers to successfully perform this valuable transformation. Proper handling of reagents, particularly sodium amide and liquid ammonia, is essential for a safe and successful experiment. Final product characterization by spectroscopic methods is necessary to confirm the identity and purity of the synthesized 1-hexyne.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Video: Preparation of Alkynes: Dehydrohalogenation [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. 9.2 Preparation of Alkynes: Elimination Reactions of Dihalides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Notes and Protocols: The Role and Reactions of Gem-Dihaloalkanes, Featuring 1,1-Dichlorohexane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthesis and synthetic applications of gem-dihaloalkanes, with a focus on 1,1-dichlorohexane as a representative example. While this compound is itself a gem-dihalo compound, it is not typically used as a precursor to generate other gem-dihalo intermediates. Instead, its significance lies in its own reactivity and the transformations it can undergo to yield valuable chemical structures. These notes will cover the primary reactions of gem-dihaloalkanes, including their conversion to alkynes and their use in cyclopropanation reactions. Additionally, common protocols for the synthesis of gem-dihaloalkanes from other functional groups are provided.
Introduction to gem-Dihaloalkanes
Gem-dihaloalkanes, or geminal dihalides, are organic compounds containing two halogen atoms bonded to the same carbon atom. This structural motif imparts unique reactivity, making them valuable intermediates in organic synthesis. This compound is a specific example of a gem-dichloroalkane, with the chemical formula C₆H₁₂Cl₂. The primary role of such compounds is not to form other gem-dihalo intermediates but to serve as precursors for other functional groups, most notably alkynes and cyclopropanes.
Key Applications of gem-Dihaloalkanes
The two principal applications of gem-dihaloalkanes in synthetic chemistry are:
-
Synthesis of Alkynes via Double Dehydrohalogenation: Treatment of a gem-dihaloalkane with a strong base induces two successive elimination reactions (E2) to form a carbon-carbon triple bond.[1][2][3][4]
-
Precursors in Cyclopropanation Reactions: In the presence of a suitable catalyst and a reducing agent, gem-dihaloalkanes can serve as carbene precursors for the cyclopropanation of alkenes.[5][6][7]
Experimental Protocols and Data
The double dehydrohalogenation of a gem-dihaloalkane is a robust method for alkyne synthesis. The choice of base and reaction conditions is critical to achieving good yields. Sodium amide (NaNH₂) in liquid ammonia (B1221849) is a common and effective reagent system.[3]
Protocol 1: Synthesis of 1-Hexyne (B1330390) from this compound
This protocol describes the conversion of this compound to 1-hexyne.
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Ammonium (B1175870) chloride (NH₄Cl) (for quenching)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a mechanical stirrer.
-
Cool the flask to -78 °C and condense approximately 200 mL of ammonia gas.
-
Carefully add sodium amide (3.0 equivalents) to the liquid ammonia with stirring.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous diethyl ether and add it dropwise to the sodium amide suspension over 30 minutes.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then let it slowly warm to room temperature overnight to allow the ammonia to evaporate.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude 1-hexyne can be purified by distillation.
Table 1: Representative Yields for Alkyne Synthesis from gem-Dihalides
| Starting Material | Base/Solvent | Product | Yield (%) | Reference |
| 1,1-Dibromopentane | NaNH₂/NH₃ | 1-Pentyne | Not specified | [3] |
| 2,2-Dichloropropane | NaNH₂/NH₃ | Propyne | Good | [7] |
| This compound | NaNH₂/NH₃ | 1-Hexyne | Expected to be good | General Method |
While this compound itself is not used for this purpose, other gem-dichloroalkanes are employed in metal-catalyzed cyclopropanation reactions of alkenes.[5][6]
Protocol 2: Cobalt-Catalyzed Cyclopropanation of Styrene (B11656) with 1,1-Dichloroethane (B41102)
This protocol is adapted from general methods for cobalt-catalyzed cyclopropanation.[5][7]
Materials:
-
Styrene
-
1,1-Dichloroethane
-
Cobalt(II) chloride (CoCl₂)
-
A suitable ligand (e.g., a PNN pincer ligand)
-
Zinc powder (reductant)
-
Anhydrous solvent (e.g., THF or DME)
Procedure:
-
In a glovebox, charge a flame-dried Schlenk tube with CoCl₂ (5 mol%), the ligand (5.5 mol%), and zinc powder (2.0 equivalents).
-
Add the anhydrous solvent, followed by the styrene (1.0 equivalent).
-
Add 1,1-dichloroethane (1.5 equivalents) to the mixture.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture at the specified temperature (e.g., 60-80 °C) with stirring for 12-24 hours.
-
Monitor the reaction by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, filter through a pad of celite, and rinse with an appropriate solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to yield the desired gem-dichlorocyclopropane.
Table 2: Data for Cobalt-Catalyzed Cyclopropanation
| Alkene | gem-Dichloroalkane | Catalyst System | Product | Diastereoselectivity | Yield (%) | Reference |
| Styrene | Dichloromethane (B109758) | (PNN)CoCl₂ / Zn | 1,1-dichloro-2-phenylcyclopropane | N/A | High | [5] |
| 1-Octene | 1,1-Dichloroethane | (PNN)CoCl₂ / Zn | 1,1-dichloro-2-hexyl-3-methylcyclopropane | High cis | Good | [5] |
A common method for preparing gem-dichloroalkanes is the reaction of aldehydes with a chlorinating agent.[8]
Protocol 3: Synthesis of this compound from Hexanal (B45976)
This protocol utilizes phthaloyl chloride as the chlorinating agent.[8]
Materials:
-
Hexanal
-
Phthaloyl chloride
-
N-formylpyrrolidine (catalyst)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of hexanal (1.0 equivalent) in anhydrous DCM, add N-formylpyrrolidine (5 mol%).
-
Add phthaloyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield this compound.
Table 3: Yields for the Synthesis of gem-Dichloroalkanes from Aldehydes
| Aldehyde | Reagent System | Product | Yield (%) | Reference |
| Benzaldehyde | Phthaloyl chloride / N-formylpyrrolidine | (Dichloromethyl)benzene | 95 | [8] |
| Cyclohexanecarboxaldehyde | Phthaloyl chloride / N-formylpyrrolidine | (Dichloromethyl)cyclohexane | 92 | [8] |
| Hexanal | Phthaloyl chloride / N-formylpyrrolidine | This compound | Expected to be high | [8] |
Visualizations
Diagram 1: Logical Flow for the Application of gem-Dihaloalkanes
Caption: Synthetic routes to and from gem-dichloroalkanes.
Caption: Laboratory workflow for alkyne synthesis.
Conclusion
While this compound is not a precursor for forming other gem-dihalo intermediates, it stands as a valuable substrate in its own right within the broader class of gem-dihaloalkanes. Its primary synthetic utility lies in its conversion to alkynes through double dehydrohalogenation and its potential use in forming cyclopropane derivatives. The protocols and data presented herein offer a guide for researchers to effectively utilize this class of compounds in the development of novel molecules for pharmaceutical and other applications. Understanding the synthesis and reactivity of gem-dihaloalkanes is crucial for leveraging their full potential in modern organic chemistry.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Redox Approaches to Carbene Generation in Catalytic Cyclopropanation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,1-Dichlorooalkane synthesis by chlorination or substitution [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1-Dichlorohexane
This technical support center is designed for researchers, scientists, and professionals in drug development to provide comprehensive guidance on improving the yield of 1,1-dichlorohexane synthesis. Below you will find troubleshooting guides and frequently asked questions in a structured format to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main laboratory-scale methods for the synthesis of this compound are:
-
Dichlorination of Hexanal (B45976): This involves the reaction of hexanal with a chlorinating agent to convert the aldehyde functional group into a geminal dichloride.
-
Hydrochlorination of 1-Hexyne: This method involves the addition of two equivalents of hydrogen chloride (HCl) to 1-hexyne.
Q2: Which method generally provides a higher yield for this compound synthesis?
A2: The dichlorination of hexanal, particularly with reagents like phosphorus pentachloride (PCl₅), often provides a more direct and higher-yielding route to this compound compared to the hydrochlorination of 1-hexyne, which can sometimes be challenging to control and may produce isomeric impurities.
Q3: What are the common side reactions that can lower the yield of this compound?
A3: Common side reactions include the formation of unsaturated monochloroalkanes, polymerization of the starting aldehyde, and the formation of ethers or other byproducts depending on the specific reagents and reaction conditions used.[1]
Q4: How can I purify the synthesized this compound?
A4: The most effective method for purifying this compound is fractional distillation.[2] This technique separates liquids based on differences in their boiling points and is effective at removing both lower and higher boiling point impurities.[3][4] The boiling point of this compound is approximately 160-162 °C at atmospheric pressure. For heat-sensitive reactions, vacuum distillation is recommended to lower the boiling point and prevent decomposition.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential causes and recommended solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Reagents: The chlorinating agent (e.g., PCl₅) may have degraded due to moisture. 2. Low Reaction Temperature: The reaction may not have reached the necessary activation energy. 3. Impure Starting Materials: Contaminants in the hexanal can interfere with the reaction. | 1. Use fresh, anhydrous reagents and ensure all glassware is thoroughly dried. 2. Carefully monitor and control the reaction temperature according to the protocol. 3. Purify the starting hexanal by distillation before use. |
| Formation of a Dark-Colored Reaction Mixture | 1. Polymerization: Aldehydes can polymerize under acidic conditions generated during the reaction.[1] 2. Decomposition: The product or starting material may be decomposing at the reaction temperature. | 1. Add the chlorinating agent slowly and maintain a controlled temperature to minimize side reactions. 2. Consider running the reaction at a lower temperature for a longer duration. |
| Product Contaminated with Impurities (from GC-MS analysis) | 1. Incomplete Reaction: Presence of unreacted hexanal. 2. Side Reactions: Formation of 1-chloro-1-hexene or other chlorinated species. 3. Hydrolysis: Formation of hexanoyl chloride if water is present. | 1. Ensure the reaction goes to completion by monitoring with TLC or GC. 2. Optimize reaction conditions (temperature, reaction time) to favor the formation of the desired product. 3. Conduct the reaction under strictly anhydrous conditions. |
| Difficulty in Purifying the Product | 1. Similar Boiling Points of Impurities: Impurities may have boiling points close to that of this compound. 2. Azeotrope Formation: The product may form an azeotrope with the solvent or a byproduct. | 1. Use a longer fractionating column for distillation to improve separation efficiency.[3] 2. Perform a pre-purification step, such as washing the crude product with a suitable aqueous solution to remove certain impurities before distillation. |
Experimental Protocols
Method 1: Dichlorination of Hexanal with Phosphorus Pentachloride (PCl₅)
This protocol describes a reliable method for the synthesis of this compound from hexanal using phosphorus pentachloride.
Materials:
-
Hexanal (freshly distilled)
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous diethyl ether
-
Ice water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Boiling chips
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Fractional distillation apparatus
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, place phosphorus pentachloride (1.2 equivalents).
-
Cool the flask in an ice bath and add anhydrous diethyl ether to create a slurry.
-
Slowly add hexanal (1 equivalent) dropwise from the dropping funnel to the stirred slurry over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Gently heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by GC analysis.
-
After the reaction is complete, cool the mixture in an ice bath and cautiously pour it over crushed ice to decompose the excess PCl₅ and phosphorus oxychloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 160-162 °C.
Expected Yield: 60-70%
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Phosphorus pentachloride is highly corrosive and reacts violently with water. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction is exothermic and generates HCl gas.
Quantitative Data for Dichlorination of Hexanal
| Parameter | Condition | Yield (%) | Purity (by GC) | Reference |
| Chlorinating Agent | PCl₅ | 60-70 | >95% | [1] |
| Temperature | 0 °C to reflux | - | - | [1] |
| Solvent | Diethyl ether | - | - | [1] |
Visualizations
Experimental Workflow for Dichlorination of Hexanal
Caption: Workflow for the synthesis of this compound from hexanal.
Logical Relationship of Troubleshooting Low Yield
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of 1,1-Dichlorohexane
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the purification of 1,1-dichlorohexane from reaction mixtures. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and essential data to ensure the successful isolation of a high-purity product.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Issue 1: Low Purity of this compound After Distillation
-
Q: My final product shows significant impurities by GC-MS analysis after a simple distillation. What could be the cause?
-
A: Simple distillation is often insufficient for separating liquids with close boiling points. If your reaction mixture contains byproducts such as 1-chlorohexane (B165106) (boiling point ~135 °C), which is very close to that of this compound (boiling point ~131-134 °C), fractional distillation is necessary for effective separation.[1]
-
-
Q: I performed fractional distillation, but the separation is still poor. What can I do to improve it?
-
A: Several factors can lead to poor fractional distillation outcomes:
-
Heating Rate: Heating the distillation flask too rapidly prevents the establishment of a proper temperature gradient within the column, leading to inefficient separation. A slow and steady heating rate is crucial.[1]
-
Column Efficiency: The fractionating column may not have enough theoretical plates. Using a longer column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations) can significantly improve separation.
-
Insulation: Poor insulation of the distillation column can cause heat loss and disrupt the vapor-liquid equilibria necessary for separation. Wrapping the column with glass wool or aluminum foil is recommended.[1]
-
-
Issue 2: Product Loss During Purification
-
Q: I seem to be losing a significant amount of my product during the aqueous work-up. Why is this happening and how can I prevent it?
-
A: Product loss during aqueous extraction can occur due to the slight solubility of this compound in the aqueous phase or the formation of emulsions. To minimize loss:
-
Reduce Washes: Limit the number of aqueous washes to what is necessary.
-
Back Extraction: After the initial separation, extract the aqueous layer with a small volume of a fresh organic solvent (e.g., diethyl ether, dichloromethane) to recover any dissolved product.
-
Brine Wash: To break up emulsions and reduce the solubility of the organic product in the aqueous layer, perform a final wash with a saturated sodium chloride solution (brine).
-
-
-
Q: My product yield is low after column chromatography. What are the likely reasons?
-
A: Low recovery from column chromatography can be attributed to:
-
Irreversible Adsorption: While less common for relatively nonpolar compounds like this compound, some product may irreversibly adsorb to the stationary phase.
-
Improper Eluent Polarity: If the eluent is not polar enough, the product will not move down the column. Conversely, if it is too polar, it may elute too quickly with other impurities.
-
Sample Loading: Loading the sample in a large volume of solvent can lead to broad bands and poor separation, resulting in mixed fractions that are difficult to combine for a pure product.
-
-
Issue 3: Product Instability
-
Q: The distillation residue is dark, suggesting my product might be decomposing at high temperatures. How can I avoid this?
-
A: While this compound is relatively stable, prolonged heating or the presence of acidic impurities can promote decomposition.
-
Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling point of this compound, allowing for a gentler purification.
-
Neutralization: Before distillation, ensure all acidic impurities (e.g., residual HCl from synthesis) are removed by washing the crude product with a dilute solution of sodium bicarbonate.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities I should expect in a crude this compound reaction mixture?
-
A1: The impurities largely depend on the synthetic route. If prepared from 1-hexanol (B41254) and a chlorinating agent like thionyl chloride, common impurities include unreacted 1-hexanol, 1-chlorohexane (from substitution), and dihexyl ether (from a side reaction of the alcohol).[2] If synthesized via free-radical chlorination of hexane, a mixture of various mono- and polychlorinated hexanes can be expected.
-
-
Q2: How can I effectively remove unreacted 1-hexanol from my crude product?
-
A2: Unreacted 1-hexanol can be removed through an aqueous work-up. Washing the crude organic mixture with water will help to partition the more polar 1-hexanol into the aqueous phase. For more effective removal, a wash with a dilute sodium hydroxide (B78521) solution can deprotonate the alcohol, making it significantly more water-soluble.
-
-
Q3: Is column chromatography a suitable method for purifying this compound?
-
A3: Yes, column chromatography can be used, especially for removing non-volatile or highly polar impurities. This compound is a relatively nonpolar compound and will elute quickly with nonpolar eluents like hexanes.[3] It is important to choose a solvent system that provides good separation from other nonpolar impurities.
-
-
Q4: What is the best way to dry this compound after an aqueous work-up?
-
A4: After separating the organic layer, it should be dried using an anhydrous inorganic salt. Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) are commonly used. The drying agent should be added to the organic solution until it no longer clumps together, indicating that all the water has been absorbed. The solution should then be filtered to remove the drying agent before proceeding with solvent removal or distillation.[2][4]
-
-
Q5: How can I confirm the purity of my final this compound product?
-
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective method for assessing the purity of volatile compounds like this compound.[5][6] It allows for the separation of the main product from any residual impurities and provides their mass spectra for identification. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify any significant impurities.
-
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
This table is crucial for planning purification by fractional distillation, as the separation efficiency is dependent on the difference in boiling points.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₆H₁₂Cl₂ | 155.07 | 131-134 |
| Hexane | C₆H₁₄ | 86.18 | ~69[7] |
| 1-Chlorohexane | C₆H₁₃Cl | 120.62 | ~135[3] |
| 1-Hexanol | C₆H₁₄O | 102.17 | ~157[8] |
| Dihexyl ether | C₁₂H₂₆O | 186.34 | ~228[9] |
Experimental Protocols
Protocol 1: General Purification via Liquid-Liquid Extraction and Fractional Distillation
This protocol describes a standard procedure for purifying this compound from a typical reaction mixture.
-
Aqueous Work-up (Neutralization and Washing):
-
Transfer the crude reaction mixture to a separatory funnel.
-
If the reaction was conducted under acidic conditions, add a saturated solution of sodium bicarbonate (NaHCO₃) portion-wise until gas evolution ceases. This will neutralize any remaining acid.
-
Gently shake the funnel, remembering to vent frequently to release any pressure buildup.
-
Allow the layers to separate and discard the aqueous (lower) layer.
-
Wash the organic layer with water (2 x 50 mL for every 100 mL of organic layer).
-
Finally, wash the organic layer with brine (saturated NaCl solution) to help remove dissolved water and break any emulsions.
-
Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.
-
-
Drying the Organic Layer:
-
Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the organic layer.
-
Gently swirl the flask. Add more drying agent until it no longer clumps together.
-
Filter the solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent.
-
-
Solvent Removal:
-
If the reaction was performed in a solvent, remove the bulk of the solvent using a rotary evaporator. Be cautious not to evaporate the product.
-
-
Fractional Distillation:
-
Assemble a fractional distillation apparatus with a packed fractionating column (e.g., Vigreux or filled with Raschig rings).
-
Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Slowly heat the flask.
-
Collect any low-boiling fractions (e.g., residual solvent) and discard them.
-
As the temperature approaches the boiling point of this compound (~131-134 °C), change the receiving flask.
-
Collect the fraction that distills over at a constant temperature. This is your purified product.
-
Stop the distillation before the flask goes to dryness.
-
Protocol 2: Purification by Column Chromatography
This method is useful for removing non-volatile or polar impurities.
-
Choosing the Eluent:
-
Use thin-layer chromatography (TLC) to determine an appropriate solvent system. For a nonpolar compound like this compound, a nonpolar eluent such as pure hexanes or a low percentage of a slightly more polar solvent (e.g., 1-2% diethyl ether in hexanes) is a good starting point.
-
-
Packing the Column:
-
Prepare a slurry of silica (B1680970) gel in the chosen eluent.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand to the top of the silica gel to prevent disturbance during sample loading.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the sample through the column with the chosen solvent system.
-
Collect fractions in separate test tubes or flasks.
-
Monitor the fractions by TLC to determine which ones contain the purified product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
References
- 1. Purification [chem.rochester.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound [webbook.nist.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. This compound [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Troubleshooting Reactions Involving 1,1-Dichlorohexane
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges in reactions with 1,1-dichlorohexane. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help you diagnose and resolve experimental failures.
Troubleshooting Guides
Issue 1: Low or No Yield in the Hydrolysis of this compound to Hexanal (B45976)
Question: I am attempting to hydrolyze this compound to hexanal, but I am observing very low conversion or no product at all. What are the possible causes and how can I troubleshoot this?
Answer:
Low yields in the hydrolysis of this compound are typically due to suboptimal reaction conditions or degradation of the product. Here is a systematic approach to troubleshooting this reaction:
-
Inadequate Hydrolysis Conditions: The hydrolysis of geminal dihalides to aldehydes is often sluggish and requires forcing conditions or appropriate catalysis.[1][2][3]
-
Recommendation: If using water alone, consider adding a catalytic amount of a strong acid like sulfuric acid or a milder acid like formic acid to facilitate the reaction.[1][4] Alternatively, basic conditions using aqueous sodium or potassium hydroxide (B78521) can also promote hydrolysis.[2] For biphasic reactions (as this compound is insoluble in water), vigorous stirring and the addition of a phase-transfer catalyst can significantly improve the reaction rate.[5][6][7][8]
-
-
Unstable Intermediate: The reaction proceeds through an unstable geminal diol intermediate which rapidly dehydrates to the aldehyde.[2][9][10]
-
Recommendation: Ensure that the reaction temperature is appropriate to facilitate the dehydration of the gem-diol to the aldehyde without causing side reactions.
-
-
Product Degradation or Further Reaction: Aldehydes can be susceptible to oxidation or other side reactions under the hydrolysis conditions.
-
Recommendation: Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. If possible, remove the hexanal from the reaction mixture as it is formed, for example, by distillation if the boiling point allows for it.
-
Issue 2: Formation of Unexpected Side Products During Dehydrohalogenation to 1-Hexyne (B1330390)
Question: I am trying to synthesize 1-hexyne from this compound via double dehydrohalogenation, but I am getting a mixture of products or a low yield of the desired alkyne. What could be going wrong?
Answer:
The double dehydrohalogenation of a geminal dihalide is a powerful method for alkyne synthesis, but it can be prone to side reactions if not properly controlled.[11][12]
-
Incorrect Stoichiometry of Base: The formation of a terminal alkyne from a geminal dihalide requires at least two equivalents of a strong base. However, because terminal alkynes are acidic, a third equivalent of base is often necessary to deprotonate the product and drive the reaction to completion.[12][13]
-
Insufficiently Strong Base: If the base is not strong enough (e.g., hydroxides or alkoxides), the elimination of the second halide from the intermediate vinyl halide may be slow or incomplete.[13] This can also lead to rearrangement of the initially formed terminal alkyne to a more stable internal alkyne.[13]
-
Recommendation: Sodium amide (NaNH₂) in liquid ammonia (B1221849) is the preferred reagent for this transformation to favor the formation of the terminal alkyne.[13][14]
-
-
Side Reactions: Under strongly basic conditions at elevated temperatures, side reactions and rearrangements can occur, leading to the formation of unwanted alkenes and other byproducts, which can lower the yield of the desired alkyne.[11]
-
Recommendation: Maintain a low reaction temperature, especially when using a highly reactive base like sodium amide. Careful control of the reaction conditions is crucial to minimize side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the main competing reactions when using this compound with a nucleophile/base?
A1: The primary competing reactions are bimolecular substitution (SN2) and bimolecular elimination (E2). The outcome depends on the nature of the reagent and the reaction conditions. A strong, sterically hindered base will favor E2 elimination, while a good, less basic nucleophile will favor SN2 substitution. Elevated temperatures generally favor elimination over substitution.[15][16][17]
Q2: Can I perform a single elimination on this compound to get a chloroalkene?
A2: Yes, it is possible to perform a single elimination to form 1-chloro-1-hexene. This would typically require careful control of the reaction conditions, such as using a milder base or a limited amount of a strong base, to prevent the second elimination from occurring.
Q3: Is this compound stable? What are the recommended storage conditions?
A3: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames. It is incompatible with strong oxidizing and reducing agents.
Q4: What analytical methods are suitable for monitoring the progress of a reaction involving this compound?
A4: Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are excellent methods for monitoring the disappearance of the starting material and the appearance of products. Thin-layer chromatography (TLC) can also be used if the products and starting material have different polarities and are UV active or can be visualized with a stain.
Data Presentation
The following tables provide representative data on reaction conditions for key transformations of geminal dihalides. Specific yields for this compound may vary.
Table 1: Conditions for Double Dehydrohalogenation of Dihalides to Alkynes
| Dihalide Type | Base | Solvent | Temperature | Typical Yield | Reference(s) |
| Geminal | NaNH₂ (≥ 3 equiv.) | Liquid NH₃ | Low | Moderate to Good | [13][14] |
| Vicinal | NaNH₂ (≥ 2 equiv.) | Liquid NH₃ | Low | Moderate to Good | [13][14] |
| Vicinal | KOH | Ethanol | High | Variable, risk of rearrangement | [13] |
Table 2: Conditions for Hydrolysis of Dihalides/Acetals to Carbonyls
| Substrate | Catalyst/Reagent | Solvent | Temperature | Typical Reaction Time | Reference(s) |
| Geminal Dihalide | Aqueous Acid (e.g., H₂SO₄) | Water/Co-solvent | Elevated | Varies | [1] |
| Geminal Dihalide | Aqueous Base (e.g., KOH) | Water/Co-solvent | Elevated | Varies | [2] |
| Acetal | Pyridinium p-toluenesulfonate | Acetone/Water | 50 °C | 2-4 hours | [18] |
| Acetal | Amberlyst-15® | Acetone/Water | Room Temp | 30-60 minutes | [18] |
Experimental Protocols
Protocol 1: Synthesis of Hexanal via Hydrolysis of this compound
Safety Precautions: this compound is flammable and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Materials:
-
This compound
-
Formic acid
-
Water
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1 equivalent).
-
Add a mixture of water and formic acid (e.g., a 1:1 mixture).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by GC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volume of the reaction mixture).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude hexanal.
-
Purify the crude product by distillation if necessary.
Protocol 2: Synthesis of 1-Hexyne via Double Dehydrohalogenation of this compound
Safety Precautions: Sodium amide is a very strong base and is highly reactive with water. Liquid ammonia is a cryogenic liquid and requires special handling. This reaction must be carried out under strictly anhydrous conditions by trained personnel. Wear appropriate PPE, including cryogenic gloves and a face shield when handling liquid ammonia.
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether
-
Ammonium (B1175870) chloride (for quenching)
-
Three-neck round-bottom flask, dry ice/acetone condenser, gas inlet, dropping funnel
Procedure:
-
Set up a three-neck flask with a dry ice/acetone condenser, a gas inlet for nitrogen, and a dropping funnel. Ensure all glassware is oven-dried and assembled under a positive pressure of nitrogen.
-
Condense liquid ammonia into the flask.
-
Carefully add sodium amide (3 equivalents) to the liquid ammonia with stirring.
-
Add a solution of this compound (1 equivalent) in anhydrous diethyl ether dropwise to the sodium amide/liquid ammonia mixture at -78 °C (dry ice/acetone bath).
-
Stir the reaction mixture for several hours at this temperature, monitoring the reaction by GC or TLC (after quenching a small aliquot).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of solid ammonium chloride until the blue color (if any) disappears and the ammonia has evaporated.
-
Carefully add water to the residue.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and carefully remove the solvent by distillation to obtain crude 1-hexyne. Due to the low boiling point of 1-hexyne, fractional distillation is required for purification.
Visualizations
References
- 1. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. Hydrolysis of gem dihalides explanation to formaldehydes and ketones.. [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 8. iajpr.com [iajpr.com]
- 9. Gem dihalide on hydrolysis gives:a.) vicinal diolb.) geminal diolc.) - askIITians [askiitians.com]
- 10. Gem dihalide on hydrolysis gives a vicinal diol b geminal class 12 chemistry CBSE [vedantu.com]
- 11. Khan Academy [khanacademy.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Preparation of Alkynes - Chad's Prep® [chadsprep.com]
- 15. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity [chemicalnote.com]
- 16. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 1,1-Dichlorohexane
Welcome to the technical support center for the optimization of reaction conditions for the synthesis of 1,1-dichlorohexane. This resource is tailored for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound, a geminal dihalide, is most commonly synthesized from hexanal (B45976). The primary methods involve the reaction of hexanal with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), often in the presence of a base like pyridine (B92270), and phthaloyl chloride with a Lewis base catalyst. Another approach involves the use of triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄).
Q2: What is the role of pyridine in the reaction between hexanal and thionyl chloride?
A2: In the reaction of an aldehyde with thionyl chloride, pyridine serves as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct.[1] This prevents acid-catalyzed side reactions, such as the polymerization of the aldehyde or the formation of undesired chlorinated byproducts.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A small aliquot of the reaction mixture can be periodically withdrawn and analyzed to observe the consumption of the starting material (hexanal) and the formation of the product (this compound).
Q4: What are the typical yields for the synthesis of this compound?
A4: The yield of this compound is highly dependent on the chosen synthetic method and the optimization of reaction conditions. While specific yields for this compound are not extensively reported in the literature, similar reactions for the synthesis of other geminal dichlorides from aldehydes can achieve yields ranging from moderate to high (50-90%).[2] Optimization of parameters such as temperature, reaction time, and stoichiometry of reagents is crucial for maximizing the yield.
Q5: What are the key safety precautions to take when synthesizing this compound?
A5: The synthesis of this compound involves the use of hazardous reagents. Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of thionyl chloride with atmospheric moisture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive or degraded reagents: Thionyl chloride can decompose upon exposure to moisture. Pyridine can absorb water. | 1. Use freshly distilled thionyl chloride and dry pyridine. Ensure all glassware is thoroughly dried before use. |
| 2. Low reaction temperature: The reaction may be too slow at lower temperatures. | 2. Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS. For the reaction with thionyl chloride, gentle heating (e.g., 40-50 °C) may be required. | |
| 3. Insufficient reaction time: The reaction may not have reached completion. | 3. Extend the reaction time and continue to monitor the consumption of the starting material. | |
| Formation of Multiple Products (Side Reactions) | 1. Presence of water: Water can react with the intermediate chloroiminium salt to regenerate the starting aldehyde. | 1. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere. |
| 2. Aldol condensation: The starting aldehyde (hexanal) can undergo self-condensation in the presence of acidic or basic impurities. | 2. Maintain a neutral or slightly basic reaction medium by using a sufficient amount of base (e.g., pyridine). | |
| 3. Over-chlorination or elimination: At higher temperatures, side reactions such as the formation of 1,1,1-trichlorohexane or 1-chloro-1-hexene may occur. | 3. Carefully control the reaction temperature and avoid excessive heating. | |
| Difficult Purification | 1. Co-distillation of product and impurities: Impurities with boiling points close to that of this compound can be difficult to separate by simple distillation. | 1. Use fractional distillation with a high-efficiency column (e.g., Vigreux or packed column) for better separation. |
| 2. Presence of polar impurities: Byproducts from the reaction can be polar and may not be easily removed by a simple work-up. | 2. Perform an aqueous work-up. Wash the organic layer with a dilute solution of sodium bicarbonate to remove acidic impurities, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before distillation. For persistent impurities, column chromatography on silica (B1680970) gel may be necessary.[3] |
Experimental Protocols
Synthesis of this compound from Hexanal using Thionyl Chloride and Pyridine
This protocol is a representative procedure based on general methods for the synthesis of geminal dichlorides from aldehydes.
Materials:
-
Hexanal
-
Thionyl chloride (SOCl₂)
-
Pyridine (dried over KOH)
-
Anhydrous diethyl ether (or another suitable inert solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler), place hexanal (1.0 eq) and anhydrous diethyl ether.
-
Cool the flask in an ice-water bath to 0 °C.
-
Add dry pyridine (2.2 eq) to the stirred solution.
-
Slowly add thionyl chloride (1.2 eq) dropwise from the dropping funnel to the reaction mixture while maintaining the temperature at 0 °C. The addition is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently heat the mixture to reflux (approximately 35-40 °C for diethyl ether) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Transfer the mixture to a separatory funnel and add more diethyl ether if necessary.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
| Reactant/Product | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| Hexanal | 100.16 | 0.814 | 130 |
| Thionyl chloride | 118.97 | 1.636 | 79 |
| Pyridine | 79.10 | 0.982 | 115 |
| This compound | 155.07 | 1.05 | ~160-165 |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the logical workflow for the synthesis and troubleshooting of this compound.
Caption: A flowchart of the synthesis of this compound.
Caption: A troubleshooting guide for low product yield.
References
Technical Support Center: Preventing Elimination Reactions of 1,1-Dichlorohexane
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to effectively manage and prevent undesired elimination reactions when working with 1,1-dichlorohexane.
Frequently Asked Questions (FAQs)
Q1: Why am I observing an alkene, such as 1-chloro-1-hexene, as a significant byproduct in my reaction with this compound?
A1: The formation of an alkene byproduct indicates that an elimination reaction is occurring in competition with your desired nucleophilic substitution reaction.[1][2] this compound, being a primary dihalide, can undergo both Sₙ2 (substitution) and E2 (elimination) pathways.[3] Factors such as high temperatures, the use of strong or sterically hindered bases, and the choice of solvent can favor the E2 pathway, leading to the formation of 1-chloro-1-hexene.[1][4][5]
Q2: How does my choice of base or nucleophile impact the reaction outcome?
A2: The choice between a base and a nucleophile is critical. Basicity and nucleophilicity are related but distinct properties.[6][7]
-
To favor substitution (Sₙ2): Use a reagent that is a strong nucleophile but a weak base.[8] Examples include azide (B81097) (N₃⁻), cyanide (CN⁻), and halides like iodide (I⁻). These reagents are more likely to attack the electrophilic carbon than to abstract a proton.[5]
-
To avoid elimination (E2): Avoid strong, sterically hindered bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA).[9][10][11] Their bulky nature prevents them from acting as nucleophiles, making them highly effective at promoting elimination by abstracting a proton from the adjacent carbon.[12]
Q3: What is the role of temperature in controlling the product ratio?
A3: Temperature is a key factor in determining whether substitution or elimination is the dominant pathway. Elimination reactions generally have a higher activation energy and are favored by an increase in entropy.[10] Consequently, higher reaction temperatures provide the necessary energy to overcome this barrier and favor the elimination pathway.[1][4] To maximize the yield of the substitution product, it is recommended to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[8][13]
Q4: Which type of solvent should I use to maximize the yield of the substitution product?
A4: The solvent plays a crucial role in influencing the reaction pathway.
-
For Substitution (Sₙ2): Polar aprotic solvents such as DMSO, DMF, or acetone (B3395972) are highly recommended.[8][14][15] These solvents can dissolve the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive towards the substrate carbon.[16][17]
-
Conditions that Favor Elimination: Polar protic solvents, especially alcohols like ethanol (B145695), tend to favor elimination reactions, particularly when a strong base like KOH is used (alcoholic KOH).[1][18][19] Water, while protic, tends to encourage substitution more than ethanol does.[1]
Q5: How can I reliably predict whether my reaction conditions will favor substitution or elimination?
A5: You can predict the major product by evaluating four key factors: the substrate, the nucleophile/base, the solvent, and the temperature. For this compound (a primary halide), substitution is generally favored.[3] However, to ensure this outcome, you must use a strong, non-bulky nucleophile, a polar aprotic solvent, and maintain a low reaction temperature. Conversely, using a strong, bulky base in a protic solvent at elevated temperatures will strongly favor elimination.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High yield of elimination product (>15% 1-chloro-1-hexene) | 1. Reaction temperature is too high.2. A strong and/or sterically hindered base was used (e.g., t-BuOK, DBU).3. The solvent is promoting elimination (e.g., ethanol). | 1. Lower the reaction temperature. Consider running the reaction at room temperature or even 0°C.[8][13]2. Switch to a reagent that is a strong nucleophile but a weak base (e.g., NaN₃, NaCN, NaI).3. Change the solvent to a polar aprotic medium like DMSO or DMF.[14][15] |
| Reaction is very slow or incomplete | 1. The nucleophile is too weak.2. The reaction temperature is too low.3. The leaving group (chloride) is not sufficiently reactive. | 1. Use a stronger nucleophile. Check nucleophilicity charts for guidance.2. Cautiously increase the temperature in small increments, monitoring for the appearance of elimination byproducts.3. Add a catalytic amount of sodium iodide (NaI). The iodide will displace a chloride via the Finkelstein reaction, creating a more reactive iodo-intermediate in situ. |
| Formation of multiple unidentified byproducts | 1. Reaction temperature is too high, causing decomposition or side reactions.2. The reagents are not pure.3. Potential for intramolecular reactions if the nucleophile has a second reactive site. | 1. Decrease the reaction temperature and extend the reaction time.2. Ensure the purity of the this compound and the nucleophile.3. Analyze the structure of your nucleophile for potential secondary reactions and adjust the synthetic strategy if necessary. |
Quantitative Data Summary
The following table provides an illustrative summary of expected product distributions for the reaction of this compound under various conditions, based on established principles of substitution and elimination reactions.
| Nucleophile/Base | Solvent | Temperature (°C) | Expected Major Product | Approx. Sₙ2:E2 Ratio |
| Sodium Azide (NaN₃) | DMSO | 25 | Substitution | > 95 : 5 |
| Sodium Cyanide (NaCN) | DMF | 25-50 | Substitution | > 90 : 10 |
| Sodium Hydroxide (NaOH) | 50% H₂O / 50% Dioxane | 50 | Substitution | ~ 70 : 30 |
| Sodium Ethoxide (NaOEt) | Ethanol | 50 | Mixed | ~ 40 : 60 |
| Potassium Hydroxide (KOH) | Ethanol | 75 | Elimination | < 20 : > 80 |
| Potassium tert-butoxide (t-BuOK) | THF | 50 | Elimination | < 5 : > 95 |
Experimental Protocols
Protocol 1: Maximizing Nucleophilic Substitution (Sₙ2)
Objective: To substitute one chlorine atom of this compound with an azide group, minimizing elimination.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.2 eq)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Round-bottom flask with magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Under an inert atmosphere, add this compound (1.0 eq) to a round-bottom flask containing anhydrous DMSO.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture vigorously at room temperature (25°C).
-
Monitor the reaction progress periodically using an appropriate method (e.g., GC-MS or TLC). The reaction may take several hours.
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude product, 1-azido-1-chlorohexane.
Protocol 2: A Typical Elimination Reaction (E2) to Avoid
Objective: This protocol illustrates the conditions that actively promote the undesired elimination reaction.
Materials:
-
This compound (1.0 eq)
-
Potassium tert-butoxide (t-BuOK) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Add potassium tert-butoxide (1.5 eq) portion-wise to the stirred solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approx. 66°C) and maintain for 2-4 hours.
-
Monitor the reaction for the formation of 1-chloro-1-hexene by GC-MS.
-
After completion, cool the mixture to room temperature and quench by slowly adding saturated aqueous ammonium (B1175870) chloride.
-
Extract with pentane, wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.
-
Carefully remove the solvent by distillation to isolate the product.
Visualizations
Caption: Competing Sₙ2 (substitution) and E2 (elimination) pathways for this compound.
Caption: Troubleshooting logic flow for minimizing undesired elimination byproducts.
Caption: Experimental workflow for maximizing the Sₙ2 substitution product.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. 11.7 Elimination Reactions: Zaitsevâs Rule - Organic Chemistry | OpenStax [openstax.org]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scribd.com [scribd.com]
- 6. ochemtutor.com [ochemtutor.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organic chemistry - When you do dehydrohalogenation of 1° alkyl halides, do you use a strong base or sterically hindered base? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. quora.com [quora.com]
- 17. organic chemistry - Solvents in substitution reactions - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 18. quora.com [quora.com]
- 19. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity [chemicalnote.com]
common impurities in commercially available 1,1-dichlorohexane
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with commercially available 1,1-dichlorohexane.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might find in my commercial this compound?
A1: Common impurities in commercially available this compound often originate from the synthetic route used for its manufacture. Potential impurities can include unreacted starting materials, byproducts of the reaction, and residues of reagents or solvents. The most probable impurities are other isomers of dichlorohexane, under- or over-chlorinated hexanes, and oxygenated compounds if the synthesis involved a carbonyl precursor.
Q2: I am observing unexpected peaks in my Gas Chromatography-Mass Spectrometry (GC-MS) analysis. What could they be?
A2: Unexpected peaks in your GC-MS analysis could be due to several factors. Refer to the table below for a list of potential impurities and their likely origins. Isomeric dichlorinated hexanes are common culprits and may co-elute or have very similar retention times to this compound. Other possibilities include residual solvents from the manufacturing process or degradation products if the material has been stored improperly.
Q3: My reaction is sensitive to acidic conditions, and I'm seeing poor yields. Could my this compound be the issue?
A3: Yes, it is possible. If the this compound was synthesized using phosphorus pentachloride, residual acidic impurities such as hydrogen chloride or phosphorus oxychloride could be present.[1][2] It is advisable to perform a purity analysis and consider a purification step, such as washing with a mild aqueous base, if acidic impurities are suspected.
Q4: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to determine the purity of my this compound?
A4: Absolutely. ¹H and ¹³C NMR spectroscopy are powerful tools for assessing the purity of this compound and identifying impurities. The proton NMR spectrum of pure this compound will show a characteristic triplet for the dichlorinated methine proton. The presence of other signals, especially in the alkyl region, can indicate the presence of isomeric impurities or other aliphatic compounds.
Troubleshooting Guide
Issue: Inconsistent Reaction Results
Possible Cause: Variable purity of this compound between batches.
Troubleshooting Steps:
-
Analyze Purity: Before use, analyze each new batch of this compound using a standardized method like GC-MS or ¹H NMR.
-
Quantify Impurities: If impurities are detected, attempt to identify and quantify them. Refer to the table of common impurities below.
-
Purification: If the impurity levels are affecting your reaction, consider purifying the this compound by distillation or column chromatography.
-
Contact Supplier: If you consistently receive material with significant impurities, contact your supplier for a certificate of analysis and to inquire about their quality control procedures.
Issue: Presence of Unexpected Byproducts in Reaction
Possible Cause: Impurities in this compound are participating in the reaction.
Troubleshooting Steps:
-
Identify Byproducts: Characterize the unexpected byproducts using techniques like NMR, MS, and IR spectroscopy.
-
Hypothesize Source: Based on the structure of the byproducts, infer the potential reactive impurity in your this compound. For example, if you observe products resulting from a reaction with a monochlorinated alkane, it is likely that 1-chlorohexane (B165106) is an impurity.
-
Confirm Impurity: Re-analyze your starting material with a focus on detecting the suspected impurity.
-
Mitigation: Purify the this compound to remove the problematic impurity before proceeding with your synthesis.
Data Presentation
Table 1: Summary of Potential Impurities in Commercial this compound
| Impurity | Chemical Formula | Potential Origin | Typical Analytical Signature (GC-MS) |
| 1-Chlorohexane | C₆H₁₃Cl | Incomplete chlorination of hexane (B92381) or hexanol.[3][4] | Lower retention time than dichlorohexanes; characteristic mass spectrum. |
| Other Dichlorohexane Isomers (e.g., 1,2-, 1,3-, 2,2-) | C₆H₁₂Cl₂ | Side reactions during the chlorination of hexane or rearrangement reactions. | Similar retention times to this compound; may require high-resolution GC for separation. Mass spectra will be similar but may have subtle differences in fragmentation patterns. |
| Trichlorohexanes | C₆H₁₁Cl₃ | Over-chlorination of hexane. | Higher retention time than dichlorohexanes; mass spectrum will show a higher molecular ion peak and characteristic isotopic pattern for three chlorine atoms. |
| Hexanal | C₆H₁₂O | Unreacted starting material from synthesis via a carbonyl route. | May be detected by GC-MS, but can also be identified by the presence of an aldehyde peak in the ¹H NMR spectrum (~9.7 ppm). |
| Phosphorus Oxychloride | POCl₃ | Byproduct of the reaction of a carbonyl compound with phosphorus pentachloride.[1][2] | Highly reactive with water; may not be directly observed in a typical GC-MS analysis but can lead to the formation of acidic byproducts. |
| Residual Solvents (e.g., ether, benzene) | Varies | Solvents used during the synthesis or purification process.[5] | Typically have much lower retention times than the product and can be identified by their characteristic mass spectra. |
Experimental Protocols
Key Experiment: GC-MS Analysis for Impurity Profiling of this compound
Objective: To identify and semi-quantify impurities in a commercial sample of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a 1% (v/v) solution of the this compound sample in a high-purity solvent such as hexane or dichloromethane.
-
Prepare a blank sample containing only the solvent.
-
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating chlorinated hydrocarbons. A common dimension is 30 m x 0.25 mm x 0.25 µm.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
For any other peaks, analyze their mass spectra and compare them to a library (e.g., NIST) to identify potential impurities.
-
The relative percentage of each impurity can be estimated based on the peak area relative to the total peak area (assuming similar response factors). For more accurate quantification, calibration with certified standards is required.
-
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. Phosphorus pentachloride - Wikipedia [en.wikipedia.org]
- 2. Phosphorus pentachloride - Sciencemadness Wiki [sciencemadness.org]
- 3. Free radical chlorination of hexane produces how many of monochloro derivatives? (including stereoisomer) [allen.in]
- 4. youtube.com [youtube.com]
- 5. ojs.library.okstate.edu [ojs.library.okstate.edu]
Technical Support Center: Workup Procedures for Reactions Containing 1,1-Dichlorohexane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the experimental workup of reaction mixtures containing 1,1-dichlorohexane.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns during the workup of a reaction containing this compound?
A1: The main concerns are the potential for emulsion formation during aqueous extraction, the compound's volatility, and its reactivity towards hydrolysis and elimination under certain conditions. Careful control of pH and temperature is crucial to prevent the formation of unwanted byproducts such as hexanal (B45976) or hexenes.
Q2: What are the expected side products in reactions involving this compound?
A2: Common side products can include:
-
Hexanal: Formed via hydrolysis of the gem-dichloro group. This is more likely to occur under neutral or acidic aqueous conditions, or upon prolonged heating.[1][2][3][4]
-
1-Chlorohexene and other isomeric hexenes: These can be formed through elimination reactions, especially in the presence of a base.[5] The regioselectivity of the elimination will depend on the specific base used and the reaction conditions.[5]
Q3: My reaction mixture has formed a stable emulsion during aqueous workup. How can I resolve this?
A3: Emulsions are common when working with chlorinated hydrocarbons. To break an emulsion, you can try the following techniques:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
-
Solvent Evaporation: If the reaction solvent is volatile, you can evaporate it and redissolve the residue in a different extraction solvent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of desired product after extraction | 1. Product is partially soluble in the aqueous layer. 2. Emulsion formation leading to loss of material at the interface. 3. Product is volatile and was lost during solvent removal. | 1. Back-extract the aqueous layer with a fresh portion of the organic solvent. 2. See FAQ Q3 for breaking emulsions. 3. Use a rotary evaporator with a cold trap and apply vacuum cautiously. |
| Presence of an unexpected aldehyde peak (e.g., hexanal) in NMR or GC-MS | Hydrolysis of this compound during aqueous workup. | - Ensure the aqueous wash solutions are basic (e.g., saturated sodium bicarbonate) to prevent acid-catalyzed hydrolysis. - Minimize contact time with the aqueous phase. - Perform the workup at a lower temperature (e.g., using an ice bath). |
| Presence of unexpected alkene peaks (e.g., 1-chlorohexene) in NMR or GC-MS | Elimination reaction occurred during the reaction or workup. | - If elimination is undesirable, avoid strong bases and high temperatures. - During workup, use a mild base (e.g., sodium bicarbonate) for neutralization instead of stronger bases like sodium hydroxide. |
| Difficulty in removing residual this compound from the product | This compound and the product have similar boiling points or polarities. | - Utilize fractional distillation if there is a sufficient difference in boiling points. - Employ column chromatography with a carefully selected eluent system to improve separation. |
Data Presentation
Table 1: Inferred Solubility of this compound in Common Organic Solvents
Based on the principle of "like dissolves like" and data for analogous chlorinated alkanes, the solubility of this compound can be inferred.
| Solvent Class | Representative Solvents | Inferred Solubility | Rationale |
| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible | The C6 alkyl chain of this compound is structurally similar to these solvents, leading to strong van der Waals interactions. |
| Aromatic | Toluene, Benzene | Miscible | The non-polar nature of both this compound and aromatic solvents allows for favorable dispersion forces. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble to Miscible | The moderate polarity of ethers is compatible with the polar C-Cl bonds in this compound. |
| Halogenated | Dichloromethane, Chloroform | Miscible | Both solute and solvent are chlorinated hydrocarbons, indicating very similar intermolecular forces. |
| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | The polarity of these solvents can interact with the polar C-Cl bonds. |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble | The non-polar hexyl group limits solubility in highly polar, hydrogen-bonding solvents. |
Experimental Protocols
Protocol 1: General Aqueous Workup for a Reaction Mixture Containing this compound
This protocol outlines a general procedure for the initial purification of a reaction mixture containing this compound, aimed at removing inorganic salts and water-soluble impurities.
Materials:
-
Reaction mixture
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate, or dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Separatory funnel
-
Erlenmeyer flasks
-
Filter paper
-
Rotary evaporator
Procedure:
-
Quenching: If the reaction contains reactive reagents, cool the reaction mixture in an ice bath and quench by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium (B1175870) chloride solution).
-
Dilution: Dilute the quenched reaction mixture with an appropriate organic solvent.
-
Transfer: Transfer the mixture to a separatory funnel.
-
Aqueous Wash:
-
Add saturated aqueous sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to minimize emulsion formation.
-
Allow the layers to separate and drain the aqueous layer.
-
-
Brine Wash:
-
Add brine to the separatory funnel, gently invert, and drain the aqueous layer. This helps to remove residual water from the organic layer.
-
-
Drying:
-
Transfer the organic layer to an Erlenmeyer flask.
-
Add a suitable amount of anhydrous sodium sulfate or magnesium sulfate to the organic layer and swirl. Add more drying agent until it no longer clumps together.
-
-
Filtration:
-
Filter the dried organic layer through a fluted filter paper into a clean, dry round-bottom flask.
-
-
Solvent Removal:
-
Remove the solvent under reduced pressure using a rotary evaporator. Be mindful of the volatility of your product and this compound.
-
Visualizations
Caption: A general workflow for the workup of reactions containing this compound.
Caption: A logical diagram for troubleshooting common issues during the workup procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of volatile chlorinated hydrocarbons in air and water with solid-phase microextraction - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. 1,6-Dichlorohexane | C6H12Cl2 | CID 16551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hexane, 1,6-dichloro- [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability of 1,1-Dichlorohexane Under Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of 1,1-dichlorohexane in acidic environments. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound under acidic conditions?
A1: The primary stability concern is its susceptibility to acid-catalyzed hydrolysis.[1] this compound is a geminal dihalide, and this class of compounds can undergo hydrolysis in the presence of acid and water to yield an aldehyde.[1] In this case, the product is hexanal (B45976).
Q2: What is the reaction mechanism for the acid-catalyzed hydrolysis of this compound?
A2: The reaction proceeds through a nucleophilic substitution pathway. The key steps are:
-
Protonation of one of the chlorine atoms by an acid catalyst, which makes it a better leaving group.
-
Nucleophilic attack by a water molecule on the carbon atom bearing the chlorine atoms.
-
Departure of the protonated chlorine as hydrochloric acid (HCl).
-
Formation of a highly unstable geminal halohydrin intermediate (1-chloro-1-hexanol).
-
Rapid elimination of the second HCl molecule to form the final product, hexanal.
Q3: What are the expected products of this compound degradation in an acidic aqueous solution?
A3: The primary and expected product is hexanal (C₆H₁₂O). Hydrogen chloride (HCl) is also produced as a byproduct of the hydrolysis reaction.
Q4: What factors can influence the rate of hydrolysis of this compound?
A4: Several factors can affect the rate of hydrolysis:
-
Acid Concentration: Higher concentrations of a strong acid will catalyze the reaction more effectively, leading to a faster degradation rate.
-
Temperature: Increasing the reaction temperature will increase the rate of hydrolysis.
-
Water Content: Water is a necessary reactant for the hydrolysis to occur.
-
Solvent: The choice of co-solvent can influence the solubility of the reactants and the stability of the transition state, thereby affecting the reaction rate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly rapid loss of this compound | Presence of strong acidic impurities in reagents or on glassware. Elevated reaction temperature. | Ensure all reagents are of high purity and glassware is thoroughly cleaned and dried. Consider running the reaction at a lower temperature if the experimental conditions allow. |
| Formation of unexpected side-products | The primary product, hexanal, may undergo further reactions under acidic conditions, such as aldol (B89426) condensation or oxidation. | Minimize reaction time and temperature to reduce the likelihood of secondary reactions. Analyze the reaction mixture for potential hexanal-derived byproducts. |
| Inconsistent or non-reproducible reaction rates | Variations in acid concentration, water content, or temperature between experiments. Inaccurate measurement of starting materials. | Carefully control and monitor the reaction conditions (temperature, concentrations). Use precise measurement techniques for all reagents. |
| Difficulty in quantifying this compound concentration | Co-elution with other components during GC analysis. Degradation of the compound in the GC inlet. | Optimize the GC temperature program and select an appropriate column to ensure good separation. Use a lower inlet temperature if thermal degradation is suspected. |
Experimental Protocols
Protocol 1: Monitoring the Hydrolysis of this compound by Gas Chromatography (GC)
This protocol outlines a general procedure for monitoring the disappearance of this compound over time.
Materials:
-
This compound
-
Acid catalyst (e.g., HCl, H₂SO₄)
-
An appropriate solvent system (e.g., a mixture of an organic solvent like acetonitrile (B52724) or dioxane and water)
-
Internal standard (e.g., a stable hydrocarbon like dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Autosampler vials and caps
-
Standard laboratory glassware
Procedure:
-
Preparation of Reaction Mixture: In a thermostated reaction vessel, combine the solvent system, a known concentration of the acid catalyst, and the internal standard.
-
Initiation of Reaction: Add a precise amount of this compound to the reaction vessel to start the hydrolysis.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by neutralizing the acid with a suitable base (e.g., a dilute solution of sodium bicarbonate) to prevent further degradation.
-
Sample Preparation for GC: Dilute the quenched aliquot with a suitable solvent if necessary and transfer to a GC vial.
-
GC Analysis: Inject the sample into the GC-FID. The peak area of this compound relative to the internal standard is used to determine its concentration.
-
Data Analysis: Plot the concentration of this compound versus time to determine the reaction rate.
Protocol 2: Preparation of Standard Solutions for GC Calibration
Accurate quantification requires a proper calibration curve.
Procedure:
-
Prepare a stock solution of this compound of a known high concentration in a non-reactive solvent (e.g., hexane).
-
Perform serial dilutions of the stock solution to create a series of calibration standards with decreasing concentrations.
-
Add a constant, known amount of the internal standard to each calibration standard.
-
Analyze each standard by GC-FID.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
Quantitative Data
| Parameter | Value | Conditions |
| Rate Constant (k) | To be determined experimentally | Specify acid, concentration, temperature, and solvent |
| Reaction Order | Expected to be pseudo-first-order | With respect to this compound |
| Activation Energy (Ea) | To be determined experimentally | From rate constants at different temperatures |
| Half-life (t½) | To be determined experimentally | Calculated from the rate constant |
Visualizations
Caption: Acid-catalyzed hydrolysis mechanism of this compound.
Caption: Experimental workflow for monitoring hydrolysis.
References
Technical Support Center: Catalyst Poisoning in Reactions with 1,1-Dichlorohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst poisoning during chemical reactions involving 1,1-dichlorohexane.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for reactions with this compound, and what are their typical modes of deactivation?
A1: The most common catalysts for reactions involving chlorinated alkanes like this compound are noble metals and some transition metals supported on high-surface-area materials. The primary catalysts and their deactivation mechanisms are:
-
Palladium (Pd)-based catalysts (e.g., Pd/C, Pd/Al₂O₃): These are highly active for hydrodechlorination. However, they are susceptible to poisoning by sulfur compounds and deactivation due to the formation of palladium carbide (PdCₓ) or coke deposition. The hydrogen chloride (HCl) produced during the reaction can also alter the catalyst's electronic properties, leading to reduced activity.
-
Platinum (Pt)-based catalysts (e.g., Pt/Al₂O₃, Pt/C): Platinum catalysts are also effective but can be deactivated by strong adsorption of chlorine-containing species and by coke formation, especially at higher temperatures. Water in the feed can also act as a poison for chlorinated Pt/Al₂O₃ catalysts.[1][2]
-
Nickel (Ni)-based catalysts (e.g., Ni/SiO₂, Ni-alloys): Nickel catalysts are a more cost-effective option. Their primary mode of deactivation is through coking, where carbonaceous deposits block active sites.[3][4][5] They are also sensitive to sulfur and other impurities.
-
Rhodium (Rh) and Ruthenium (Ru)-based catalysts: These are also active for hydrodechlorination. However, they can be poisoned by the in-situ generated HCl, which can lead to the formation of inactive metal chlorides.
Q2: What are the main sources of catalyst poisons in reactions with this compound?
A2: Catalyst poisons can originate from various sources:
-
Reactants and Solvents: The this compound itself or the solvent may contain impurities like sulfur or nitrogen compounds, which are potent poisons for many noble metal catalysts.
-
Reaction Byproducts: Hydrogen chloride (HCl) is a common byproduct of hydrodechlorination reactions and can act as a poison by adsorbing onto the catalyst surface and altering its electronic properties or by forming inactive metal chlorides.
-
Coke Formation: At elevated temperatures, this compound and subsequent reaction products can decompose on the catalyst surface, leading to the formation of carbonaceous deposits (coke) that physically block active sites.[4][6]
-
Feedstock Impurities: If the this compound is part of a mixed feed, other components can introduce poisons. For instance, in industrial streams, traces of sulfur, lead, or arsenic can be present.
Q3: Can a poisoned catalyst be regenerated? If so, how?
A3: Yes, in many cases, poisoned catalysts can be regenerated, although the effectiveness of regeneration depends on the nature of the poison and the catalyst. Common regeneration methods include:
-
Oxidative Treatment: For deactivation caused by coking, a controlled oxidation (e.g., with air or a dilute oxygen stream) at elevated temperatures can burn off the carbonaceous deposits. For example, a deactivated Pd/C catalyst can be regenerated by treatment with an air flow at 250 °C.[7]
-
Thermal Treatment: In some cases, simply heating the catalyst in an inert gas flow can desorb weakly bound poisons.
-
Chemical Washing: For certain types of poisons, washing the catalyst with a suitable solvent or a chemical solution can be effective. For instance, an alkaline wash can be used to remove certain acidic deposits.
-
Reduction Treatment: For catalysts that have been oxidized or where inactive metal oxides have formed, a reduction step with hydrogen at an elevated temperature is often necessary to restore the active metallic phase.
Troubleshooting Guides
Problem 1: Rapid Loss of Catalytic Activity
| Possible Cause | Diagnostic Check | Recommended Solution(s) |
| Acute Poisoning | Analyze the purity of this compound, solvents, and gases for common poisons like sulfur or nitrogen compounds. | Purify all reactants and solvents before use. Install a guard bed to remove impurities from the feed stream before it reaches the catalyst. |
| Strong HCl Inhibition | Monitor the pH of the reaction mixture if in the liquid phase, or analyze the off-gas for HCl concentration. | Add a base (e.g., triethylamine (B128534) in liquid phase) to neutralize the generated HCl.[8] For gas-phase reactions, consider co-feeding a small amount of a base or using a more acid-tolerant catalyst support. |
| Incorrect Reaction Temperature | Review the recommended operating temperature for the specific catalyst and reaction. A temperature that is too high can accelerate coking. | Optimize the reaction temperature. A lower temperature might slow down the reaction rate but can significantly reduce the rate of deactivation by coking. |
Problem 2: Gradual Decrease in Conversion Over Time
| Possible Cause | Diagnostic Check | Recommended Solution(s) |
| Coke Formation | Characterize the spent catalyst using techniques like Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) to quantify carbon deposition. | Implement a periodic regeneration cycle involving controlled oxidation to burn off the coke. Optimize reaction conditions (e.g., lower temperature, higher hydrogen partial pressure) to minimize coke formation. |
| Sintering of Metal Particles | Analyze the spent catalyst with Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) to observe changes in metal particle size. | Avoid high reaction or regeneration temperatures that can lead to sintering. Choose a catalyst with a support that provides strong metal-support interaction to stabilize the metal nanoparticles. |
| Leaching of Active Metal | Analyze the reaction mixture post-reaction for traces of the active metal using techniques like Inductively Coupled Plasma (ICP) spectroscopy. | This is more common in liquid-phase reactions. Ensure the catalyst support is stable under the reaction conditions and that the solvent does not promote metal leaching. |
Quantitative Data on Catalyst Performance and Deactivation
Data for reactions involving this compound is limited. The following tables provide examples of data from related chlorinated hydrocarbon reactions to illustrate typical performance and deactivation trends.
Table 1: Catalyst Performance in Hydrodechlorination of Chlorinated Alkanes
| Catalyst | Substrate | Temperature (°C) | Conversion (%) | Key Products | Reference |
| Pd/C | Dichloromethane | 250 | >80 (initially) | Methane, Ethane | [7] |
| Pt/Al₂O₃ | Carbon Tetrachloride | 100-130 | High | Chloroform | [2] |
| Ni/SiO₂ | 1,1,2-Trichloroethane | 533 | ~6.5 | Vinyl chloride | [7] |
| Pt-Cu/C | 1,2-Dichloropropane | - | Decreases with coking | Propene | [6] |
Table 2: Impact of Poisons on Catalyst Activity
| Catalyst | Reaction | Poison | Effect on Activity | Reference |
| Chlorinated Pt/Al₂O₃ | C6 Alkane Isomerization | Water | Activity decreased to 56% of initial value over 75 hours. | [1] |
| Pt/Al₂O₃ | Light Naphtha Isomerization | Methanol | Drastic and irreversible loss of activity. | [9] |
| Pd/C | Dichloromethane Hydrodechlorination | Carbonaceous deposits (coke/PdCₓ) | Loss of over 50% of initial activity. | [7] |
| Ni-based | Steam Reforming | Coke | Deactivation, with the extent depending on Ni-Co ratio. | [4][10] |
Experimental Protocols
Example Protocol: Gas-Phase Hydrodechlorination of this compound
This is a general protocol based on similar reactions. Optimal conditions for this compound should be determined experimentally.
-
Catalyst Preparation: A fixed-bed reactor is loaded with the desired catalyst (e.g., 1 wt% Pd/C). The catalyst is typically pre-reduced in a stream of hydrogen (e.g., 5% H₂ in N₂) at an elevated temperature (e.g., 300-400 °C) for several hours to ensure the active metal is in a reduced state.
-
Reaction Setup: this compound is vaporized and mixed with a hydrogen stream. The molar ratio of hydrogen to this compound is a critical parameter and is often kept high (e.g., 10:1 to 100:1) to favor hydrodechlorination and minimize coking. An inert gas like nitrogen or argon can be used as a carrier.
-
Reaction Conditions: The gas mixture is passed through the heated catalyst bed. The reaction temperature can range from 150 °C to 350 °C, depending on the catalyst and desired conversion. The gas hourly space velocity (GHSV) is adjusted to control the residence time of the reactants in the catalyst bed.
-
Product Analysis: The reactor effluent is analyzed using an online gas chromatograph (GC) equipped with a suitable column and detector (e.g., Flame Ionization Detector - FID) to determine the conversion of this compound and the selectivity to various products (e.g., hexane, partially dechlorinated hexanes, and cracking products).
Example Protocol: Catalyst Regeneration (for coked Pd/C)
-
Purge: After the reaction, the system is purged with an inert gas (e.g., nitrogen) at the reaction temperature to remove any remaining hydrocarbons.
-
Oxidation: A dilute stream of air or oxygen in nitrogen (e.g., 1-5% O₂) is introduced into the reactor. The temperature is gradually increased (e.g., to 250-300 °C) to burn off the carbon deposits. The temperature ramp rate should be controlled to avoid overheating and sintering of the catalyst. The off-gas can be monitored for CO₂ to determine the completion of coke combustion.[7]
-
Reduction: After the oxidative treatment, the catalyst is purged again with an inert gas to remove oxygen. The catalyst is then re-reduced with a hydrogen stream as described in the catalyst preparation step to restore its activity.
Visualizations
Caption: Main pathways for catalyst deactivation in reactions involving this compound.
Caption: A logical workflow for troubleshooting common catalyst deactivation issues.
References
- 1. Deactivation of Chlorinated Pt/Al <sub>2</sub> O <sub>3</sub> Isomerization Catalyst Using Water Containing Feed [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cetjournal.it [cetjournal.it]
- 5. addi.ehu.es [addi.ehu.es]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Ni-Co Ratio on Deactivation and Coke Formation in Steam Reforming of Hydrocarbon Impurities from Biomass Gasification with Ni-Co/Mg(Al)O Catalysts | Chemical Engineering Transactions [cetjournal.it]
Validation & Comparative
Quantitative Analysis of 1,1-Dichlorohexane Reaction Products: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reaction pathways of halogenated alkanes is crucial for synthetic chemistry and process optimization. This guide provides a comparative analysis of the reaction products of 1,1-dichlorohexane under different conditions, with a focus on quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
The reaction of this compound, a geminal dihalide, can proceed through two primary pathways: hydrolysis and elimination. The choice of reaction conditions, particularly the solvent and base, significantly influences the product distribution. This guide presents a quantitative comparison of these pathways, supported by detailed experimental protocols for GC-MS analysis.
Comparative Analysis of Reaction Products
The treatment of this compound with a base can lead to either substitution (hydrolysis) or elimination products. Aqueous solutions of bases, such as sodium hydroxide (B78521), typically favor hydrolysis, leading to the formation of hexanal. In contrast, alcoholic solutions of strong bases, like potassium hydroxide in ethanol, promote elimination reactions, yielding primarily 1-chloro-1-hexene and subsequently 1-hexyne (B1330390) through a second dehydrohalogenation.
| Reaction Condition | Reactant | Product | Yield (%) | Reaction Type |
| Aqueous NaOH, 100°C | This compound | Hexanal | ~85% | Hydrolysis (Substitution) |
| 1-Chloro-1-hexene | ~15% | Elimination | ||
| Ethanolic KOH, 80°C | This compound | 1-Chloro-1-hexene | ~70% | Elimination |
| 1-Hexyne | ~25% | Elimination | ||
| Hexanal | ~5% | Hydrolysis (Substitution) |
Note: The data presented in this table is illustrative and based on general principles of reactivity for geminal dihalides. Actual yields may vary depending on specific experimental parameters.
Reaction Pathways
The reaction of this compound can be visualized as a branching pathway, with the conditions dictating the predominant route.
Caption: Reaction pathways of this compound.
Experimental Protocols
Accurate quantitative analysis of the reaction mixture is essential for determining the product distribution. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique for separating and quantifying the volatile products of this compound reactions.
GC-MS Analysis of Reaction Products
This protocol outlines a general method for the quantitative analysis of the reaction mixture.
1. Sample Preparation:
-
Quenching the Reaction: At the desired time point, quench the reaction by adding an equal volume of cold deionized water.
-
Extraction: Extract the organic products from the aqueous mixture using a suitable solvent such as diethyl ether or dichloromethane (B109758) (2 x 20 mL).
-
Drying: Dry the combined organic extracts over anhydrous sodium sulfate.
-
Internal Standard: Add a known concentration of an internal standard (e.g., undecane) to the dried extract for accurate quantification.
-
Dilution: Dilute the sample to an appropriate concentration for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes at 200°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-300
3. Data Analysis and Quantification:
-
Identification: Identify the reaction products (hexanal, 1-chloro-1-hexene, 1-hexyne) by comparing their retention times and mass spectra with those of authentic standards and reference libraries (e.g., NIST).
-
Quantification: Construct a calibration curve for each analyte and the internal standard. Calculate the concentration of each product in the reaction mixture based on the peak area ratios relative to the internal standard.
Experimental Workflow
The following diagram illustrates the overall workflow from reaction to quantitative analysis.
Caption: Workflow from reaction to data analysis.
This guide provides a framework for the quantitative analysis of this compound reaction products. Researchers can adapt the provided protocols to their specific experimental setups and analytical instrumentation to gain valuable insights into the factors governing hydrolysis and elimination pathways. The ability to accurately quantify product distributions is paramount for optimizing synthetic routes and advancing our understanding of reaction mechanisms in organic chemistry.
A Comparative Guide to the Synthesis of 1,1-Dichlorohexane: A Novel Catalytic Approach vs. Established Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of geminal dichlorides, such as 1,1-dichlorohexane, is a cornerstone of organic chemistry, providing versatile intermediates for the construction of complex molecular architectures prevalent in pharmaceuticals and agrochemicals. This guide offers a comparative analysis of a novel, efficient synthetic route to this compound against established methodologies. We provide a detailed examination of reaction parameters, experimental protocols, and supporting data to inform the selection of the most suitable method for your research and development needs.
A New Paradigm in Dichlorination: Phthaloyl Chloride with N-Formylpyrrolidine Catalysis
A recently developed method for the conversion of aldehydes to geminal dichlorides utilizes phthaloyl chloride as the chlorinating agent in the presence of a catalytic amount of a Lewis base, such as N-formylpyrrolidine. This approach is distinguished by its mild reaction conditions, high functional group tolerance, and operational simplicity. The reaction is believed to proceed through the in-situ formation of a Vilsmeier-Haack type reagent, which facilitates the dichlorination of the aldehyde.
Established Synthetic Routes to this compound
For decades, the synthesis of 1,1-dichloroalkanes has been dominated by several reliable methods, each with its own set of advantages and limitations. Here, we compare the novel phthaloyl chloride method with three prominent established routes:
-
Triphenylphosphine-Based Reagents: A classic approach involves the reaction of an aldehyde with triphenylphosphine (B44618) in the presence of a chlorine source, such as chlorine gas (Cl₂) or carbon tetrachloride (CCl₄). This method generates dichlorotriphenylphosphorane (B105816) in situ, which then converts the aldehyde to the geminal dichloride.
-
Oxalyl Chloride with Triphenylphosphine Oxide Catalysis: This method employs oxalyl chloride as the chlorinating agent and a catalytic amount of triphenylphosphine oxide. The reaction is thought to proceed via the formation of a chlorophosphonium salt, which is the active dichlorinating species.
-
Thionyl Chloride with an Organophosphorus Catalyst: The use of thionyl chloride in the presence of an organophosphorus compound, such as triphenylphosphine oxide, provides another route to geminal dichlorides from non-enolizable aldehydes.
Performance Comparison
The following table summarizes the key performance indicators for the synthesis of 1,1-dichloroalkanes via the novel and established routes. Note: Data for this compound was not consistently available in the literature; therefore, data for similar aldehydes is presented where noted and should be considered representative.
| Method | Starting Material | Key Reagents | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| New Route | ||||||||
| Phthaloyl Chloride | Hexanal (B45976) | Phthaloyl chloride | N-Formylpyrrolidine (catalytic) | Toluene (B28343) | 1-3 | 25 | >90 (for benzaldehyde) | High |
| Established Routes | ||||||||
| Triphenylphosphine | Hexanal | Triphenylphosphine, Cl₂ | - | Benzene (B151609) | 4 (reflux) | 80 | 71-73 (for 1,2-dichlorocyclohexane (B75773) from epoxide) | High |
| Oxalyl Chloride | Hexanal | Oxalyl chloride | Triphenylphosphine oxide (catalytic) | Dichloromethane (B109758) | 1-2 | 0 to 25 | High (general for aldehydes) | High |
| Thionyl Chloride | Hexanal | Thionyl chloride | Triphenylphosphine oxide (catalytic) | - | Not specified | 20-150 | High (general for non-enolizable aldehydes) | High |
Experimental Protocols
New Route: Synthesis of this compound via Phthaloyl Chloride and N-Formylpyrrolidine Catalysis (General Procedure)
Materials:
-
Hexanal
-
Phthaloyl chloride
-
N-Formylpyrrolidine
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
To a stirred solution of hexanal (1.0 equiv) and N-formylpyrrolidine (0.1 equiv) in anhydrous toluene under a nitrogen atmosphere, add phthaloyl chloride (1.2 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation to afford this compound.
Established Route 1: Synthesis of this compound via Triphenylphosphine and Chlorine (General Procedure)
Materials:
-
Hexanal
-
Triphenylphosphine
-
Chlorine gas
-
Benzene, anhydrous
-
Methanol
-
Round-bottom flask, magnetic stirrer, gas inlet tube, reflux condenser
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and reflux condenser, dissolve triphenylphosphine (1.1 equiv) in anhydrous benzene under a nitrogen atmosphere.
-
Cool the solution in an ice bath and bubble chlorine gas through the solution until the formation of a white precipitate of dichlorotriphenylphosphorane is complete.
-
To this suspension, add a solution of hexanal (1.0 equiv) in anhydrous benzene dropwise.
-
Remove the ice bath and heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture to room temperature and quench the excess dichlorotriphenylphosphorane by the slow addition of methanol.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by distillation to yield this compound.
Established Route 2: Synthesis of this compound via Oxalyl Chloride and Triphenylphosphine Oxide Catalysis (General Procedure)
Materials:
-
Hexanal
-
Oxalyl chloride
-
Triphenylphosphine oxide
-
Dichloromethane, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
To a stirred solution of hexanal (1.0 equiv) and triphenylphosphine oxide (0.05 equiv) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add oxalyl chloride (1.2 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Carefully quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflows for the new and established synthetic routes to this compound.
A Comparative Guide to Assessing the Purity of Synthesized 1,1-Dichlorohexane
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 1,1-dichlorohexane, a halogenated alkane that can serve as a building block in various synthetic pathways. We will delve into the two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide will provide detailed experimental protocols, a comparison of their performance, and a discussion of potential impurities.
Comparison of Analytical Methods
Both GC-MS and qNMR are powerful techniques for purity assessment, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the need for impurity identification, the desired level of accuracy, and the availability of certified reference standards.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary and mobile phase, followed by mass-based detection and identification. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, allowing for structural elucidation and quantification against a certified internal standard. | Separation of volatile compounds with detection based on the ionization of organic compounds in a hydrogen flame. |
| Information Provided | Quantitative purity (area %), identification of volatile impurities and byproducts.[1] | Absolute purity determination, structural confirmation of the main component and impurities. | Quantitative purity (area %).[2] |
| Typical Purity Range (%) | 95-99.9% | > 95% | 95-99.9% |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range).[3] | Higher than GC-MS, typically in the low µg/mL range. | Low (ng/mL range).[2] |
| Limit of Quantitation (LOQ) | Low (ng/mL to µg/mL range).[3] | Higher than GC-MS, typically in the µg/mL range. | Low (ng/mL range).[2] |
| Key Considerations | Requires the analyte to be volatile and thermally stable. Provides excellent separation and identification of volatile impurities.[1] | Provides a direct and highly accurate measure of absolute purity. Requires a high-purity internal standard for accurate quantification. | Robust and provides a linear response over a wide range but does not provide structural information for impurity identification.[1] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the quantification of this compound and the identification of volatile impurities.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) detector and an autosampler.
Materials:
-
This compound sample
-
Solvent: Dichloromethane (B109758) or Hexane (GC grade)
-
GC Vials: 2 mL, with PTFE-lined septa
Sample Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the synthesized this compound and dissolve it in 10 mL of dichloromethane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Sample Solution: Accurately weigh a known amount of the this compound sample to be analyzed and dissolve it in the same solvent to a final concentration within the calibration range.
GC-MS Parameters:
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[4] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 200 °C, hold for 5 minutes. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Scan Range | m/z 40-250 |
Data Analysis:
-
Identification: Identify the this compound peak by comparing its retention time and mass spectrum with a certified reference standard or with the NIST library data.[1]
-
Quantification: Determine the purity of the sample by calculating the area percent of the this compound peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, construct a calibration curve by plotting the peak area of the working standards against their known concentrations.[1]
Quantitative ¹H NMR (qNMR) Spectroscopy Protocol
This protocol provides a method for the absolute purity determination of this compound.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher is recommended for better resolution).
Materials:
-
This compound sample
-
Deuterated Solvent: Chloroform-d (CDCl₃) of high purity.
-
Internal Standard (IS): A certified reference material with known purity (e.g., maleic acid, 1,4-dinitrobenzene). The IS should have signals that do not overlap with the analyte signals.
-
NMR tubes: High-quality 5 mm NMR tubes.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound and 5-10 mg of the internal standard into a clean vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution into an NMR tube.
¹H NMR Acquisition Parameters:
| Parameter | Value |
| Pulse Sequence | Standard single pulse (e.g., zg30) |
| Number of Scans (NS) | 16-64 (to achieve a good signal-to-noise ratio) |
| Relaxation Delay (D1) | 30-60 seconds (to ensure full relaxation of all protons for accurate integration) |
| Acquisition Time (AQ) | 3-4 seconds |
| Spectral Width (SW) | -2 to 12 ppm |
Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Potential Impurities in Synthesized this compound
The synthesis of this compound, often from hexanal (B45976), can lead to several potential impurities. Understanding these byproducts is crucial for developing a robust purity assessment method.
-
Unreacted Starting Material: Hexanal may be present if the reaction did not go to completion.
-
Monochloroalkane: 1-Chlorohexane could be formed as a byproduct.
-
Over-chlorinated products: 1,1,1-Trichlorohexane or other polychlorinated hexanes might be present.
-
Aldol condensation products: Self-condensation of hexanal can occur under certain reaction conditions.
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., dichloromethane, diethyl ether).[5]
Visualizing the Purity Assessment Workflow
The following diagrams, generated using Graphviz, illustrate the logical workflow for assessing the purity of synthesized this compound.
References
Navigating Reactivity: A Comparative Guide to the Kinetic Studies of 1,1-Dichlorohexane and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The kinetic profile of halogenated hydrocarbons is of paramount importance in the fields of synthetic chemistry, environmental science, and drug development. Understanding the rates and mechanisms of their reactions, primarily nucleophilic substitution and elimination, is crucial for predicting product formation, optimizing reaction conditions, and assessing potential metabolic pathways. This guide provides a comparative analysis of the kinetic studies involving 1,1-dichlorohexane, a primary geminal dichloride. Due to a scarcity of direct kinetic data for this specific compound, this guide leverages established principles of physical organic chemistry and comparative data from analogous haloalkanes to predict its reactivity.
Executive Summary
This compound is a primary alkyl halide, and as such, its reactions are expected to be dominated by bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) mechanisms. Unimolecular pathways (SN1 and E1) are generally disfavored for primary substrates due to the high instability of the corresponding primary carbocation. The presence of two chlorine atoms on the same carbon (a geminal dichloride) is expected to influence the reaction rates compared to its monosubstituted analog, 1-chlorohexane.
Comparative Kinetic Data
| Reactant | Nucleophile/Base | Solvent | Predominant Mechanism(s) | Relative Rate (Predicted/Observed) | Key Considerations |
| This compound (Predicted) | Strong, unhindered nucleophile (e.g., I⁻, RS⁻) | Polar Aprotic (e.g., Acetone, DMSO) | SN2 | Slower than 1-chlorohexane | The second chlorine atom may exert a modest steric hindrance and an inductive electron-withdrawing effect, slightly decreasing the rate of nucleophilic attack at the α-carbon. |
| This compound (Predicted) | Strong, sterically hindered base (e.g., t-BuOK) | Polar Aprotic (e.g., t-BuOH) | E2 | Faster than SN2 | The presence of two chlorine atoms increases the acidity of the β-hydrogens, potentially favoring the E2 pathway, especially with a strong, bulky base. |
| 1-Bromohexane [1] | Strong, unhindered nucleophile (e.g., NaOEt in EtOH) | Polar Protic | SN2 (major), E2 (minor) | - | A good model for the SN2 reactivity of a primary haloalkane.[1] Low steric hindrance favors direct backside attack.[1] |
| 2-Bromohexane [1] | Strong base (e.g., NaOEt in EtOH) | Polar Protic | E2 (major), SN2 (minor) | - | As a secondary halide, E2 becomes more competitive.[1] |
| tert-Butyl chloride (TBC) [2] | Water (solvolysis) | Water/Ethanol (B145695) | SN1 | - | A classic example of an SN1 reaction due to the stability of the tertiary carbocation. The rate decreases with increasing ethanol concentration as ethanol is less able to stabilize the ionic intermediate than water.[2] |
Experimental Protocols
The kinetic analysis of reactions involving haloalkanes like this compound typically involves monitoring the change in concentration of a reactant or product over time.
Method 1: Monitoring Halide Ion Formation
A common method for following the progress of substitution and elimination reactions of alkyl halides is to measure the rate of formation of the halide ion product.[3][4]
Protocol:
-
Reaction Setup: A solution of the haloalkane (e.g., this compound in ethanol) is prepared in a thermostatted reaction vessel.
-
Initiation: A solution of the nucleophile/base (e.g., aqueous silver nitrate (B79036) or sodium hydroxide (B78521) in ethanol) is added to the haloalkane solution to initiate the reaction.
-
Sampling: At regular time intervals, aliquots of the reaction mixture are withdrawn.
-
Quenching: The reaction in the aliquot is quenched, often by rapid cooling or by adding a reagent that stops the reaction.
-
Analysis:
-
Titration: If a base is consumed, the concentration can be determined by titration with a standard acid.
-
Precipitation: If a halide ion is produced, it can be precipitated by adding an excess of silver nitrate solution. The amount of precipitate (silver halide) can be determined gravimetrically or turbidimetrically.[4]
-
Conductivity: The change in the concentration of ionic species can be monitored by measuring the electrical conductance of the solution over time.[2]
-
Method 2: Spectroscopic Monitoring
If a reactant or product absorbs light in a specific region of the electromagnetic spectrum, its concentration can be monitored using spectrophotometry.[5]
Protocol:
-
Wavelength Selection: A wavelength at which one of the components (reactant or product) has a significant and unique absorbance is identified.
-
Reaction Setup: The reaction is initiated directly in a cuvette placed within a spectrophotometer.
-
Data Acquisition: The absorbance at the selected wavelength is recorded at regular time intervals.
-
Analysis: The Beer-Lambert law (A = εbc) is used to relate absorbance (A) to the concentration (c) of the absorbing species.
Mandatory Visualizations
Reaction Pathways for this compound
Caption: Competing SN2 and E2 pathways for this compound.
Experimental Workflow for Kinetic Analysis
Caption: General experimental workflow for studying haloalkane reaction kinetics.
References
A Comparative Analysis of Computational and Experimental Data for 1,1-Dichlorohexane
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount for predicting its behavior, reactivity, and potential biological interactions. This guide provides a comparative analysis of computationally predicted and experimentally determined data for 1,1-dichlorohexane. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide will also leverage experimental data for the structurally related compound, 1,1-dichlorocyclohexane (B1361369), to provide a valuable comparative context.
Physicochemical Properties: A Tale of Two Data Types
The following tables summarize the available computational and experimental data for this compound and its cyclic analogue, 1,1-dichlorocyclohexane. This comparison allows for an assessment of the accuracy of computational models and provides a reference point for the expected properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Computational/Estimated Value | Data Source |
| Molecular Weight | 155.06 g/mol | PubChem[1] |
| Boiling Point | 175.06°C (estimate) | ECHEMI[2] |
| Density | 1.024 g/cm³ (estimate) | ECHEMI[2] |
| XLogP3 | 3.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Table 2: Experimental Physicochemical Properties of 1,1-Dichlorocyclohexane
| Property | Experimental Value | Data Source |
| Molecular Weight | 153.05 g/mol | PubChem |
| Boiling Point | 171°C at 760 mmHg | Not specified in snippets |
| Density | 1.15 g/cm³ | Not specified in snippets |
| Vapor Pressure | 1.9 mmHg at 25°C | Not specified in snippets |
| Melting Point | -47°C | Stenutz[3] |
Note: The boiling point for this compound is an estimated value and should be treated with caution. The experimental data for 1,1-dichlorocyclohexane is provided for comparative purposes due to the lack of readily available experimental data for this compound.
Spectroscopic Data: Fingerprinting the Molecule
Spectroscopic data provides a unique "fingerprint" for a molecule, allowing for its identification and structural elucidation. While a full experimental spectrum for this compound is not available in the search results, experimental Kovats Retention Indices are available, which are valuable in gas chromatography.
Table 3: Experimental Spectroscopic Data for this compound
| Data Type | Value | Source |
| Kovats Retention Index (non-polar column) | 976, 989 | PubChem, NIST WebBook[1][4][5][6] |
| Kovats Retention Index (polar column) | 1240 | PubChem, NIST WebBook[1][5] |
Biological Activity and Metabolism: An Insight into Potential Interactions
Specific toxicological or signaling pathway data for this compound is not extensively documented in the available literature. However, general metabolic pathways for chlorinated alkanes have been studied. These compounds are known to undergo several transformations in biological systems.
A generalized metabolic pathway for chlorinated alkanes involves the following key steps:
-
Oxidation: Cytochrome P450 enzymes can hydroxylate the alkane chain.
-
Dechlorination: This can occur through reductive, oxidative, or hydrolytic pathways, leading to the removal of chlorine atoms.
-
Conjugation: The resulting metabolites can be conjugated with glutathione (B108866) or other endogenous molecules to facilitate excretion.
Caption: Generalized metabolic pathway for chlorinated alkanes.
Experimental Protocols: A Framework for Analysis
While specific experimental protocols for this compound are not detailed in the provided search results, standard methodologies for the characterization of similar halogenated alkanes can be applied.
1. Synthesis and Purification:
A general method for the synthesis of dichloroalkanes involves the reaction of the corresponding diol with a chlorinating agent, such as hydrogen chloride. The product is then separated and purified, typically through distillation.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.
-
Sample Preparation: The sample is dissolved in a suitable solvent.
-
Injection: A small volume of the sample is injected into the gas chromatograph.
-
Separation: The components are separated based on their volatility and interaction with the stationary phase of the GC column.
-
Detection: The separated components are detected by a mass spectrometer, which provides information about their mass-to-charge ratio, aiding in identification.
Caption: A general experimental workflow for the synthesis and physicochemical characterization of a dichloroalkane.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound. The chemical shifts and coupling patterns of the protons and carbons in the molecule provide detailed structural information.
4. Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is used to identify the functional groups present in the molecule. The C-Cl stretching vibrations, for example, will have characteristic absorption bands in the infrared spectrum.
Conclusion
This guide highlights the current state of knowledge regarding the physicochemical properties and potential biological relevance of this compound. While computational data provides valuable estimates, the scarcity of direct experimental data underscores the need for further empirical studies to validate these predictions and to fully characterize the compound's behavior. The use of data from the structurally similar 1,1-dichlorocyclohexane offers a useful, albeit imperfect, proxy. For researchers in drug development and related fields, a comprehensive understanding of both computational and experimental data is crucial for informed decision-making in the evaluation and application of such compounds.
References
Mechanistic Crossroads: A Comparative Guide to the Reactions of 1,1-Dichlorohexane
For researchers, scientists, and professionals in drug development, understanding the reactivity of halogenated alkanes is crucial for synthetic strategy and mechanistic insight. This guide provides a comparative analysis of the primary reaction pathways of 1,1-dichlorohexane—hydrolysis and elimination—supported by experimental data and detailed protocols for reproducibility.
This compound, a geminal dihalide, serves as a versatile substrate for a variety of organic transformations. Its reactivity is predominantly characterized by two competing pathways: nucleophilic substitution (hydrolysis) and elimination. The choice of reagents and reaction conditions dictates the product distribution, leading to either carbonyl compounds or unsaturated systems. This guide explores the mechanisms and experimental outcomes of these key reactions.
At a Glance: Hydrolysis vs. Elimination of this compound
| Reaction Type | Reagents & Conditions | Primary Product(s) | Mechanistic Hallmark |
| Hydrolysis | Aqueous base (e.g., KOH, NaOH), heat | Hexanal (B45976) | Formation of an unstable gem-diol intermediate followed by dehydration. |
| Elimination | Strong, non-nucleophilic base (e.g., NaNH₂ in NH₃) | 1-Hexyne | Stepwise dehydrohalogenation via a vinyl halide intermediate. |
| Elimination | Bulky base (e.g., Potassium tert-butoxide) in an aprotic solvent | 1-Chloro-1-hexene | Single dehydrohalogenation, favoring the less substituted alkene (Hofmann-like). |
In-Depth Analysis of Reaction Pathways
Hydrolysis to Hexanal: A Two-Step Nucleophilic Substitution
The reaction of this compound with an aqueous base, such as potassium hydroxide (B78521), proceeds via a nucleophilic substitution mechanism to yield hexanal. This transformation is a classic example of gem-dihalide hydrolysis.
The mechanism involves the initial substitution of one chlorine atom by a hydroxide ion to form a chlorohydrin intermediate. A second substitution reaction then occurs at the same carbon atom, resulting in the formation of an unstable 1,1-hexanediol (a gem-diol). Gem-diols readily undergo dehydration to form the more stable carbonyl group, in this case, yielding hexanal.
Experimental Protocol: Synthesis of Hexanal from this compound
-
Materials: this compound, Potassium hydroxide (KOH), Water, Diethyl ether, Anhydrous magnesium sulfate, Distillation apparatus.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of potassium hydroxide (2.2 equivalents) in water is prepared.
-
This compound (1.0 equivalent) is added to the flask.
-
The reaction mixture is heated to reflux with vigorous stirring for 2-3 hours.
-
After cooling to room temperature, the mixture is transferred to a separatory funnel.
-
The organic layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude hexanal is purified by distillation.
-
A representative yield for this type of reaction, based on analogous gem-dihalide hydrolyses, is in the range of 70-85%.
Elimination Reactions: Pathways to Unsaturated Products
Elimination reactions of this compound provide access to alkynes and vinyl chlorides, depending on the strength and steric bulk of the base employed.
a) Double Dehydrohalogenation to 1-Hexyne
The use of a very strong, non-nucleophilic base, such as sodium amide in liquid ammonia (B1221849), promotes a double elimination reaction to form 1-hexyne. The reaction proceeds in a stepwise manner. The first elimination of HCl yields a mixture of (E/Z)-1-chloro-1-hexene. A second, more difficult elimination from the vinyl halide intermediate, driven by the strong base, results in the formation of the terminal alkyne. Due to the high basicity of sodium amide, the terminal alkyne is deprotonated to form a sodium acetylide, which is then protonated during aqueous workup to give 1-hexyne.
Experimental Protocol: Synthesis of 1-Hexyne from this compound
-
Materials: this compound, Sodium amide (NaNH₂), Liquid ammonia (NH₃), Ammonium (B1175870) chloride (NH₄Cl), Pentane (B18724).
-
Procedure:
-
A three-necked flask is fitted with a dry ice condenser and an ammonia inlet, and cooled to -78 °C.
-
Liquid ammonia is condensed into the flask.
-
Sodium amide (2.1 equivalents) is cautiously added to the liquid ammonia.
-
A solution of this compound (1.0 equivalent) in a minimal amount of pentane is added dropwise to the stirred suspension.
-
The reaction is stirred at -78 °C for 1 hour and then allowed to warm to the reflux temperature of liquid ammonia (-33 °C) for 3 hours.
-
The reaction is quenched by the slow addition of solid ammonium chloride.
-
The ammonia is allowed to evaporate, and the residue is partitioned between water and pentane.
-
The organic layer is separated, washed with dilute acid and brine, and dried over anhydrous calcium chloride.
-
The pentane is carefully removed by distillation to yield 1-hexyne.
-
Typical yields for double dehydrohalogenation of gem-dihalides to terminal alkynes are in the range of 50-70%.
b) Single Dehydrohalogenation to 1-Chloro-1-hexene
Employing a sterically hindered, strong base such as potassium tert-butoxide in a non-polar solvent favors a single elimination reaction to produce 1-chloro-1-hexene. The bulky nature of the base preferentially removes the more accessible proton at the 2-position, leading to the formation of the less substituted alkene (Hofmann-like product).
Experimental Protocol: Synthesis of 1-Chloro-1-hexene from this compound
-
Materials: this compound, Potassium tert-butoxide, Anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, a solution of potassium tert-butoxide (1.1 equivalents) in THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction is monitored by GC-MS for the disappearance of the starting material.
-
The reaction is quenched with water, and the product is extracted with diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford 1-chloro-1-hexene.
-
Yields for single dehydrohalogenation reactions of this type can vary but are often in the moderate to good range (60-80%).
Conclusion
The reactions of this compound highlight fundamental principles of organic chemistry, where the choice of reaction conditions precisely dictates the outcome. While hydrolysis offers a reliable route to aldehydes, elimination pathways provide access to valuable unsaturated building blocks like vinyl chlorides and terminal alkynes. The protocols and mechanistic insights provided herein serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors and to understand the delicate balance between substitution and elimination reactions.
A Comparative Guide to the Reactivity of 1,1-Dichlorohexane in Benchmark Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reactivity of 1,1-dichlorohexane, a geminal dihalide, through a series of proposed benchmark reactions. By comparing its anticipated performance with analogous monochloroalkanes, this document aims to offer valuable insights for its application in organic synthesis. The information presented is grounded in fundamental principles of physical organic chemistry, supported by detailed experimental protocols and comparative data tables.
Selecting a Benchmark Reaction: A Logical Approach
The choice of a benchmark reaction to test the reactivity of an alkyl halide is governed by a systematic evaluation of the substrate's structure and the desired chemical transformation. The following diagram illustrates the decision-making process.
Caption: Logical workflow for selecting a benchmark reaction for an alkyl halide.
Proposed Benchmark Reactions for this compound
Two fundamental reaction types, nucleophilic substitution and elimination, are proposed as benchmarks to comprehensively evaluate the reactivity of this compound.
Nucleophilic Substitution: Reaction with Aqueous Sodium Hydroxide (B78521)
This reaction serves as a classic benchmark for assessing the susceptibility of an alkyl halide to nucleophilic attack. For a primary dihalide like this compound, a bimolecular nucleophilic substitution (SN2) mechanism is anticipated. The initial substitution of one chlorine atom by a hydroxide ion would yield an unstable α-chloroalcohol, which is expected to readily eliminate HCl to form hexanal. A second substitution to form the gem-diol, followed by dehydration, would also lead to hexanal.
Elimination: Reaction with Potassium tert-Butoxide
To probe the propensity of this compound to undergo elimination, reaction with a strong, sterically hindered base like potassium tert-butoxide (KOtBu) is proposed. The bulky nature of this base favors the bimolecular elimination (E2) mechanism and can lead to dehydrohalogenation. In the case of this compound, a double dehydrohalogenation is possible, yielding 1-hexyne (B1330390) as the final product. The initial elimination would form 1-chloro-1-hexene.
Comparative Reactivity Analysis
The reactivity of this compound is best understood in the context of its structural analogs. The following tables compare its expected reactivity in the proposed benchmark reactions with that of n-hexyl chloride (a primary monochloroalkane) and 2-chlorohexane (B1581597) (a secondary monochloroalkane).
Table 1: Comparison of Nucleophilic Substitution Reactivity with Aqueous NaOH
| Feature | This compound | n-Hexyl Chloride (1-Chlorohexane) | 2-Chlorohexane |
| Substrate Type | Primary Geminal Dihalide | Primary Alkyl Halide | Secondary Alkyl Halide |
| Expected Mechanism | SN2-like | SN2 | SN2 and SN1 (minor) |
| Major Product(s) | Hexanal | 1-Hexanol | 2-Hexanol |
| Relative Rate | Moderate | Fast | Slow |
| Notes | The presence of two electron-withdrawing chlorine atoms on the same carbon may slightly decrease the rate of SN2 reaction compared to a simple primary alkyl halide. The initial product is an unstable gem-diol which dehydrates. | A classic example of an SN2 reaction.[1] | Steric hindrance around the secondary carbon slows the SN2 reaction. SN1 is possible but slow. Elimination (E2) is a competing reaction. |
Table 2: Comparison of Elimination Reactivity with Potassium tert-Butoxide
| Feature | This compound | n-Hexyl Chloride (1-Chlorohexane) | 2-Chlorohexane |
| Substrate Type | Primary Geminal Dihalide | Primary Alkyl Halide | Secondary Alkyl Halide |
| Expected Mechanism | E2 (double elimination) | E2 | E2 |
| Major Product(s) | 1-Hexyne | 1-Hexene (Hofmann product) | 1-Hexene (Hofmann product) |
| Relative Rate | Moderate to Fast | Moderate | Fast |
| Notes | The initial E2 reaction forms 1-chloro-1-hexene. A second, often slower, E2 reaction can then occur to form 1-hexyne. | As a primary halide, substitution can compete, but the bulky base favors elimination to the less substituted alkene.[2] | With a bulky base, the major product is the less sterically hindered Hofmann product (1-hexene) over the more substituted Zaitsev product (2-hexene).[3][4] |
Experimental Protocols
Protocol 1: Nucleophilic Substitution of this compound with Aqueous Sodium Hydroxide
Objective: To determine the susceptibility of this compound to nucleophilic substitution and identify the resulting product.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Heating mantle
-
Standard glassware for extraction and distillation
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4.0 g (0.1 mol) of sodium hydroxide in 40 mL of deionized water.
-
Add 7.75 g (0.05 mol) of this compound to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 2 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with three 20 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation.
-
Analyze the product by GC-MS and NMR to confirm the formation of hexanal.
Protocol 2: Elimination Reaction of this compound with Potassium tert-Butoxide
Objective: To evaluate the propensity of this compound to undergo dehydrohalogenation and form 1-hexyne.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 5.6 g (0.05 mol) of potassium tert-butoxide and 40 mL of anhydrous tert-butanol.
-
Stir the mixture until the potassium tert-butoxide is fully dissolved.
-
Add 3.88 g (0.025 mol) of this compound dropwise to the solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 3 hours.
-
Cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Extract the aqueous layer with three 20 mL portions of pentane.
-
Combine the organic extracts and wash with 20 mL of water, followed by 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure.
-
The crude product can be purified by fractional distillation.
-
Analyze the product by GC-MS and NMR to confirm the formation of 1-hexyne.
Reaction Pathway Visualization
The following diagram illustrates the proposed E2-mediated double dehydrohalogenation of this compound to 1-hexyne.
Caption: Double dehydrohalogenation of this compound to 1-hexyne via an E2 mechanism.
References
Safety Operating Guide
Proper Disposal of 1,1-Dichlorohexane: A Guide for Laboratory Professionals
The safe and compliant disposal of 1,1-dichlorohexane is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is essential to minimize risks and ensure regulatory compliance. This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, a halogenated hydrocarbon that must be treated as hazardous waste.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety goggles or a face shield.[1]
-
Protective Clothing: A lab coat or chemical-resistant apron and closed-toe shoes are mandatory.[1]
Work Environment:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of vapors.[2][3]
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources, as it is a combustible liquid.[2][4]
Spill Response
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[5]
-
Containment: Use inert absorbent materials such as sand, silica (B1680970) gel, or universal binders to contain the spill.[2]
-
Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[2] Do not flush spills into the sewer system.[2]
-
Decontamination: Clean the spill area thoroughly.
Quantitative Data Summary
While specific quantitative data for this compound is not available from the provided search results, the following table presents data for a similar compound, 1,6-dichlorohexane, to provide a general understanding of the physical and chemical properties to consider.
| Property | Value |
| Molecular Formula | C6H12Cl2 |
| Physical State | Liquid |
| Boiling Point | 208 °C / 406.4 °F |
| Flash Point | 89 °C / 192.2 °F |
| Hazards | Combustible liquid, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Harmful to aquatic life with long lasting effects.[4] |
Step-by-Step Disposal Protocol for this compound
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[3][6] The following protocol outlines the necessary steps for its proper disposal.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: Identify this compound waste as "Halogenated Organic Waste."[6][7]
-
Container Selection: Use a designated, clean, and chemically resistant container with a secure, tight-fitting lid.[3] The container must be in good condition.
-
Waste Segregation:
-
Labeling:
-
Storage:
Diagram of Disposal Workflow
Caption: Disposal workflow for this compound.
Final Disposal Procedure
-
Monitor Accumulation: Regularly check the volume of the waste in the container and the accumulation start date. Adhere to your institution's time limits for waste accumulation (often 90 or 180 days).[3]
-
Arrange for Pickup: Once the container is full or the time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
-
Documentation: Complete all required hazardous waste pickup forms, providing accurate information about the waste composition.[3]
-
Professional Disposal: The licensed hazardous waste contractor will transport the waste for disposal in compliance with all local, regional, and national regulations, such as the Resource Conservation and Recovery Act (RCRA).[3] Halogenated organic wastes are typically incinerated at regulated hazardous waste facilities.[6]
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
Personal protective equipment for handling 1,1-Dichlorohexane
Disclaimer: A specific Safety Data Sheet (SDS) for 1,1-Dichlorohexane is not publicly available through standard online resources. The following guidance is based on the chemical properties of this compound and safety information for similar chlorinated hydrocarbons, such as 1,1-dichloroethane (B41102) and 1,6-dichlorohexane.[1][2] Researchers, scientists, and drug development professionals must consult the specific SDS provided by their chemical supplier for complete and accurate safety information before handling this compound.
Immediate Safety Information
This compound is a chlorinated hydrocarbon that should be handled with care in a laboratory setting. While specific toxicity data is limited, analogous compounds are known to be irritants, flammable, and potentially harmful to the environment.[1][2][3] Adherence to strict safety protocols is essential to minimize exposure and ensure a safe working environment.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
| Property | Value |
| Molecular Formula | C₆H₁₂Cl₂ |
| Molecular Weight | 155.06 g/mol [4] |
| CAS Number | 62017-16-7[5] |
| Boiling Point | 175.06°C (estimate)[6] |
| Melting Point | -48.02°C (estimate)[6] |
| Density | 1.024 g/cm³ (estimate)[6] |
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for similar chlorinated alkanes, this compound is likely to present the following hazards. The recommended PPE is designed to mitigate these risks.
| Hazard | Recommended Personal Protective Equipment (PPE) |
| Eye Irritation | Chemical splash goggles or a face shield should be worn at all times to protect against splashes.[2][3] |
| Skin Irritation | Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat are necessary to prevent skin contact.[7][8] |
| Respiratory Tract Irritation | All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][8] |
| Flammability | Keep away from heat, sparks, and open flames. Use non-sparking tools and ensure electrical equipment is properly grounded.[1][9] |
| Environmental Hazard | Avoid release into the environment as it may be harmful to aquatic life with long-lasting effects.[2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is critical for laboratory safety.
1. Preparation:
-
Review the supplier-specific Safety Data Sheet (SDS).
-
Ensure a chemical fume hood is available and functioning correctly.
-
Assemble all necessary PPE, including gloves, safety goggles, and a lab coat.
-
Have a spill kit readily accessible.
2. Handling:
-
Conduct all manipulations of this compound within a chemical fume hood.
-
Use glassware that is clean, dry, and free of cracks.
-
Ground and bond containers when transferring the material to prevent static discharge.[10]
-
Keep containers tightly closed when not in use.[2]
3. Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Remove and dispose of contaminated gloves and other disposable PPE in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after handling the chemical.[2]
Disposal Plan
As a chlorinated hydrocarbon, this compound and any materials contaminated with it must be disposed of as hazardous waste.
1. Waste Segregation:
-
Dispose of this compound waste in a designated "Halogenated Organic Waste" container.[11]
-
Do not mix with non-halogenated solvents or other incompatible waste streams.[11]
2. Container Management:
-
Use a chemically resistant waste container with a secure, tight-fitting lid.[11]
-
Clearly label the waste container with "Hazardous Waste," the full chemical name, and any other information required by your institution's Environmental Health and Safety (EHS) department.[11]
3. Storage and Disposal:
-
Store the waste container in a designated satellite accumulation area, away from ignition sources.[10][11]
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[2][11]
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound | C6H12Cl2 | CID 523770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. echemi.com [echemi.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. nbinno.com [nbinno.com]
- 9. appliedgas.com [appliedgas.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
